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Foundational

Withaphysalin S: A Technical Guide on its Natural Source and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword Withanolides, a class of naturally occurring C28-steroidal lactones, represent a significant area of interest in natura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Withanolides, a class of naturally occurring C28-steroidal lactones, represent a significant area of interest in natural product chemistry and drug discovery. Their complex structures and diverse biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects, have positioned them as promising candidates for therapeutic development. Within this broad class, the withaphysalins, primarily isolated from the Solanaceae family, exhibit unique structural features and potent bioactivities. This guide focuses on a specific member of this subclass, Withaphysalin S, providing a comprehensive overview of its natural origin and the scientific endeavors that led to its discovery. Our objective is to furnish researchers and drug development professionals with a detailed, technically-grounded resource to facilitate further investigation and potential application of this intriguing natural compound.

The Botanical Source: Physalis minima

Withaphysalin S is a natural steroid found in Physalis minima Linn., a member of the Solanaceae family.[1] Commonly known as the pygmy groundcherry or native gooseberry, this herb is widely distributed in tropical and subtropical regions.[1] Traditionally, various parts of P. minima have been used in folk medicine to treat a range of ailments, including inflammatory conditions, infections, and certain types of tumors.[1]

The genus Physalis is a rich source of withanolides, with numerous novel compounds having been isolated from its various species.[2] Phytochemical investigations of P. minima have revealed a diverse array of secondary metabolites, including withaphysalins, physalins, and other steroidal compounds.[1] The presence of such a wide variety of bioactive molecules underscores the medicinal potential of this plant and provides a strong rationale for its continued exploration as a source of novel drug leads.

Discovery and Structural Elucidation of Withaphysalins from Physalis minima

The quest to identify the bioactive constituents of Physalis minima has led to the isolation and characterization of numerous withaphysalins. While the specific details of the initial discovery of Withaphysalin S are not extensively documented in readily available literature, the general methodology for the discovery of novel withaphysalins from this plant provides a clear framework for understanding the process.

A 2015 study by Zhou et al. on the chemical constituents of Physalis minima led to the isolation of five withaphysalins, including two new compounds named Withaphysalin T and Withaphysalin U.[3] This research exemplifies the typical workflow for discovering new natural products.

A Representative Experimental Workflow for Withaphysalin Discovery

The following diagram illustrates a generalized workflow for the isolation and characterization of withaphysalins from Physalis minima, based on common practices in phytochemistry.

workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation plant_material Dried whole plant of Physalis minima extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) crude_extract->partition fractions Fractions of varying polarity partition->fractions column_chromatography Column Chromatography (Silica gel, Sephadex) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compounds Pure Withaphysalins (e.g., Withaphysalin S) hplc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS) pure_compounds->spectroscopy structure Chemical Structure of Withaphysalin S spectroscopy->structure

Caption: Generalized workflow for the discovery of withaphysalins.

Methodologies for Isolation and Purification

The isolation of withaphysalins from the complex mixture of a plant extract is a meticulous process that relies on a combination of chromatographic techniques. The choice of methods is guided by the polarity and other physicochemical properties of the target compounds.

Extraction

The initial step involves the extraction of secondary metabolites from the dried and powdered plant material. This is typically achieved using a solvent such as ethanol or methanol, which can efficiently extract a broad range of compounds.

Fractionation

The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning the extract between water and a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Withaphysalins are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The enriched fraction is then subjected to a series of chromatographic steps to isolate individual compounds.

  • Column Chromatography: This is a primary purification step, often using silica gel as the stationary phase and a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Gel filtration chromatography, using supports like Sephadex LH-20, is often employed to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the final step to obtain highly pure compounds. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

Structural Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) provides the accurate molecular weight and elemental composition of the molecule, allowing for the determination of its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments are performed:

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

The specific chemical shifts and coupling constants observed in the NMR spectra are characteristic of the withaphysalin skeleton and allow for the precise determination of the stereochemistry of the molecule.

Biological Activities of Withaphysalins from Physalis minima

Withaphysalins isolated from Physalis minima have been reported to exhibit a range of biological activities, with anti-inflammatory and cytotoxic properties being the most prominent.

Anti-inflammatory Activity

Several withaphysalins from P. minima have been shown to inhibit the production of pro-inflammatory mediators in cellular models. For instance, a 2022 study by Hu et al. reported the isolation of 22 new withaphysalins from P. minima and evaluated their anti-inflammatory activity.[4] Several of these compounds showed significant inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation.[4]

Cytotoxic Activity

Withaphysalins have also demonstrated potent cytotoxic effects against various cancer cell lines. A 2020 study by Zhang et al. led to the isolation of new withanolides from P. minima that exhibited significant cytotoxicity against human melanoma cells.[5]

The following diagram illustrates the general mechanism of anti-inflammatory action of withaphysalins.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation WithaphysalinS Withaphysalin S WithaphysalinS->IKK inhibits

Caption: General anti-inflammatory mechanism of withaphysalins.

Summary and Future Directions

Withaphysalin S, a natural steroid from Physalis minima, belongs to a class of compounds with significant therapeutic potential. The established methodologies for the isolation and structural elucidation of withaphysalins provide a solid foundation for further research into this specific molecule. While the broader class of withaphysalins from P. minima has demonstrated promising anti-inflammatory and cytotoxic activities, dedicated studies on the biological profile of Withaphysalin S are warranted.

Future research should focus on:

  • The complete synthesis of Withaphysalin S to ensure a sustainable supply for extensive biological testing.

  • In-depth investigation of its mechanism of action in various disease models.

  • Structure-activity relationship (SAR) studies to identify key functional groups responsible for its bioactivity and to guide the design of more potent and selective analogs.

The exploration of Withaphysalin S and other related natural products from Physalis minima holds the promise of discovering novel therapeutic agents for a range of human diseases.

References

  • Murad, A. K., Khan, H., Khan, S., Mahmood, T., Khan, P. M., & Jabar, A. (2009). Anti-Inflammatory, Analgesic and Antipyretic activities of Physalis minima Linn. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 632-637.
  • Hu, B., Li, H., Tang, C., Ke, C., Geng, M., Yao, S., & Xie, Z. (2022). Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities. Journal of Agricultural and Food Chemistry, 70(18), 5595–5609.
  • Zhou, Y., Shi, X., Ma, L., & Zhang, S. (2015). Isolation and identification of Withaphysalins from Physalis minima. Journal of China Pharmaceutical University, 46(1), 41-45.
  • Hu, B., Li, H., Tang, C., Ke, C., Geng, M., Yao, S., & Xie, Z. (2022). Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities. Journal of Agricultural and Food Chemistry. [Link]

  • Zhang, M., Zhang, B., Guang, C., Jiang, B., He, X., Cao, S., ... & Qiu, F. (2020). New cytotoxic withanolides from Physalis minima. Fitoterapia, 146, 104712.
  • Li, R. J., Gao, C. Y., Guo, C., Zhou, M. M., Luo, J., & Kong, L. Y. (2017). The anti-inflammatory activities of two major withanolides from Physalis minima via acting on NF-κB, STAT3, and HO-1 in LPS-stimulated RAW264.7 cells.
  • Patel, T., Shah, K., Jiwan, K., & Shrivastava, N. (2011). Study on the antibacterial potential of Physalis minima Linn. Indian journal of pharmaceutical sciences, 73(1), 111.
  • Sahai, M., & Kirson, I. (1984). Withaphysalin D, a new withaphysalin from Physalis minima Linn. var. indica.
  • Zhang, M., Jiang, B., He, X., Cao, S., Ding, L., Kang, N., ... & Qiu, F. (2020). New withanolides from Physalis minima and their cytotoxicity against A375 human melanoma cells. RSC advances, 10(57), 34689-34698.
  • Zhang, L. J., Peng, M. L., Xu, S. Y., Wang, F. R., Yu, L. L., Zhu, Q. F., ... & Xu, G. B. (2024). Two new withanolides from Physalis minima L.
  • Lem, F. F., Yong, Y. S., Goh, S., Chin, S. N., & Chee, F. T. (2022). Withanolides, the hidden gem in Physalis minima: A mini review on their anti-inflammatory, anti-neuroinflammatory and anti-cancer effects. Food Chemistry, 377, 132002.
  • Choudhary, M. I., Yousuf, S., Samreen, Ahmed, S., & Atta-ur-Rahman. (2005). Antileishmanial physalins from Physalis minima. Chemistry & biodiversity, 2(9), 1164-1173.
  • Sun, L., Wang, K., & Sun, H. (2022). Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii. Frontiers in Plant Science, 13, 988523.
  • Li, J. M., Yang, K. T., & Wu, C. P. (2023). Physalin F inhibits cell viability and induces apoptosis in non-small cell lung cancer cells. Anticancer Research, 43(7), 3031-3044.

Sources

Exploratory

A Comprehensive Technical Guide to the Withaphysalins of Physalis minima

For Researchers, Scientists, and Drug Development Professionals Abstract Physalis minima, a member of the Solanaceae family, is a pan-tropical herb with a rich history in traditional medicine for treating a variety of ai...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalis minima, a member of the Solanaceae family, is a pan-tropical herb with a rich history in traditional medicine for treating a variety of ailments, including inflammatory conditions and cancers. The therapeutic potential of this plant is largely attributed to its dense concentration of withanolides, a class of C28-steroidal lactones built on an ergostane framework.[1] This guide provides a comprehensive overview of the withaphysalins, a significant subclass of withanolides, that have been isolated from P. minima. We present a detailed compendium of identified compounds, outline the robust methodologies for their extraction, purification, and structural elucidation, and explore their significant biological activities, with a focus on anti-inflammatory mechanisms. This document serves as a critical resource for researchers aiming to harness the therapeutic potential of these complex natural products.

Introduction: The Botanical and Chemical Landscape

Physalis minima, commonly known as the pygmy groundcherry or sunberry, is recognized for its diverse pharmacological properties, which are rooted in its complex phytochemical profile. While the plant produces a wide array of secondary metabolites, including flavonoids, alkaloids, and tannins, it is the withanolides that are of primary interest to the scientific and pharmaceutical communities.[2] To date, over 130 different withanolides have been identified from P. minima, with approximately half being novel discoveries, underscoring the plant's role as a prolific source of unique chemical entities.[3]

Withaphysalins are a structurally distinct group of withanolides characterized by specific oxidative modifications and rearrangements of the steroidal skeleton. Their chemical diversity, which includes rare 18-norwithanolides and 13,14-seco-withanolides, translates into a broad range of biological activities, making them prime candidates for drug discovery and development.[3]

Compendium of Withaphysalins Isolated from Physalis minima

The following table consolidates the withaphysalins and related withanolides that have been successfully isolated and characterized from P. minima. This list represents a significant body of phytochemical research and highlights the structural diversity within this single plant species.

Compound Name/GroupStructural Class/NotesYear ReportedKey Reference(s)
Withaphysalin A Major withanolide-type compound2017[4]
Withaphysalin D -1984[5][6]
Withaphysalin E -1987[7]
Withaphysalin P Novel structure with a nine-membered ring2007[8]
Withaphysalin Q -2015[7]
Withaphysalin T New compound2015[7]
Withaphysalin U New compound2015[7]
2,3-dihydro-withaphysalin C Major withanolide-type compound2017[4]
14,18-di-O-acetylwithaphysalin C -2015[7]
Withaminimas A-F New withaphysalin-type withanolides2019[3]
Physaminilides H-K New withanolides2025[9]
Physaminilides L & M New withanolides-[3][8]
Phyminiolides F-I Novel withanolides2025[10]
Minisecolides A-D New 13,14-seco-withanolides-[8]
Unnamed Withanolides (Hu et al.) 22 new withaphysalins, including a novel 1(10→6)abeo-14β-hydroxy structure2022[11][12]
Unnamed Withanolides (Wu et al.) Five new withanolides with anti-inflammatory activity2020[13][14]

Methodologies: From Plant to Pure Compound

The successful isolation and characterization of withaphysalins from P. minima rely on a systematic, multi-step process that combines classical phytochemical techniques with advanced analytical instrumentation.

Extraction and Preliminary Fractionation

The primary goal of extraction is to efficiently remove the desired secondary metabolites from the raw plant material. The choice of solvent is critical and is based on the polarity of the target compounds.

Protocol: General Solvent Extraction

  • Preparation: Air-dry the whole plants or aerial parts of P. minima and grind them into a coarse powder to maximize surface area for extraction.

  • Maceration: Soak the powdered plant material in a polar solvent, typically 85-95% ethanol (EtOH) or methanol (MeOH), at room temperature for an extended period (24-72 hours). Repeat this process 2-3 times to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol). This step separates the complex mixture into fractions based on polarity, simplifying subsequent purification. The withaphysalins predominantly concentrate in the CH2Cl2 and EtOAc fractions.

  • Causality Insight: This graded solvent partitioning is a crucial purification step. Nonpolar solvents like hexane remove lipids and chlorophylls, while the medium-polarity solvents (CH2Cl2, EtOAc) effectively extract the steroidal withaphysalins. This reduces the complexity of the mixture, preventing overloading of chromatographic columns in the next stages.

Chromatographic Purification Workflow

Achieving the isolation of individual compounds from the enriched fractions requires multiple rounds of chromatography. Each technique separates molecules based on different physicochemical properties (e.g., polarity, size, affinity).

Protocol: Multi-Step Chromatography

  • Silica Gel Column Chromatography: Subject the active fraction (e.g., EtOAc) to column chromatography on a silica gel stationary phase. Elute the column with a gradient solvent system, typically starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Size-Exclusion Chromatography: Further purify the sub-fractions obtained from the silica gel column using Sephadex LH-20, eluting with methanol. This step separates compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Perform the final purification step on the most promising fractions using a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (ACN) and water or methanol and water. This high-resolution technique yields pure compounds.

  • Self-Validating System: The purity of the isolated compound at the end of this workflow is validated by analytical HPLC, which should show a single, sharp peak. The structure is then confirmed using the spectroscopic methods described below.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification plant Dried, Powdered P. minima extraction Maceration (Ethanol) plant->extraction crude Crude Extract extraction->crude partition Solvent Partitioning (Hexane, EtOAc, etc.) crude->partition fraction Enriched EtOAc Fraction partition->fraction silica Silica Gel Column Chromatography fraction->silica sephadex Sephadex LH-20 (Size Exclusion) silica->sephadex hplc Preparative HPLC (Reversed-Phase C18) sephadex->hplc pure_compounds Pure Withaphysalins hplc->pure_compounds

Figure 1: General workflow for the isolation of withaphysalins.
Structural Elucidation

Determining the exact chemical structure of a novel natural product is a complex puzzle solved using a combination of modern spectroscopic techniques.

  • High-Resolution Mass Spectrometry (HR-MS): This is the first step after purification. Techniques like HR-ESI-MS provide an extremely accurate mass measurement of the molecule, allowing for the unambiguous determination of its molecular formula.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structure elucidation.

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule, respectively.

    • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments reveal connectivity between atoms. HSQC correlates protons to the carbons they are attached to, while HMBC shows long-range (2-3 bond) correlations, allowing for the assembly of the carbon skeleton. NOESY/ROESY experiments reveal through-space proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.[3][13]

  • Absolute Configuration Determination: While NMR defines the relative arrangement of atoms, determining the molecule's absolute configuration (its non-superimposable mirror image) requires specialized techniques.

    • Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left- and right-circularly polarized light. By comparing the experimental ECD spectrum to spectra predicted by computational calculations (DFT), the absolute configuration can be assigned.[11][12]

    • Single-Crystal X-ray Crystallography: If the compound can be grown into a suitable crystal, this technique provides the most definitive structural information, including bond lengths, angles, and absolute stereochemistry.[8][11]

Biological Activity and Mechanistic Insights

Withaphysalins isolated from P. minima exhibit a range of potent biological activities, with anti-inflammatory and cytotoxic effects being the most extensively studied.[3][9]

Anti-inflammatory Activity

Many withaphysalins are potent inhibitors of inflammatory pathways.[10][13] A primary mechanism of action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4]

In inflammatory states, stimuli like lipopolysaccharide (LPS) activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes for cytokines such as TNF-α, IL-1β, and IL-6.[4] Studies have shown that withaphysalins like Withaphysalin A can inhibit this cascade by preventing the degradation of the IκBα inhibitor protein, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.[4] This effectively shuts down the production of key inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 my_path MyD88 Pathway tlr4->my_path ikk IKK Complex my_path->ikk ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation witha Withaphysalins witha->ikk witha->ikb_nfkb Inhibition dna DNA nfkb_nuc->dna Binds to Promoter cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->cytokines Transcription

Figure 2: Inhibition of the NF-κB inflammatory pathway by withaphysalins.
Cytotoxic Activity

Several withaphysalins have demonstrated significant cytotoxic effects against various human cancer cell lines, including melanoma, colorectal cancer, and lung cancer.[8][9] These compounds can induce programmed cell death (apoptosis) in cancer cells, making them valuable leads for the development of novel anticancer agents. For instance, certain physaminilides and other withanolides from P. minima showed potent cytotoxicity against A375 human melanoma cells with IC50 values in the low micromolar range.[9]

Conclusion and Future Directions

Physalis minima has proven to be a rich and sustainable source of structurally diverse and biologically active withaphysalins. The sophisticated methodologies outlined in this guide have enabled the isolation and characterization of dozens of these compounds, many of them novel. The potent anti-inflammatory and cytotoxic activities demonstrated by these molecules underscore their significant therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To understand which structural features are essential for biological activity, guiding the synthesis of even more potent analogues.

  • In-Vivo Efficacy and Safety: Moving promising compounds from in-vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploring New Mechanisms: Investigating other potential molecular targets and signaling pathways modulated by these versatile compounds.

The continued exploration of the chemical arsenal of Physalis minima holds great promise for the discovery of next-generation therapeutics for inflammatory diseases and cancer.

References

  • ResearchGate. (n.d.). Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities | Request PDF. Retrieved March 4, 2026, from [Link]

  • Yang, Z., et al. (2025, October 1). Structural elucidation of anti-inflammatory withanolides from Physalis minima. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Zhou, Y., Shi, X., & Ma, L. (2015). Isolation and identification of Withaphysalins from Physalis minima. Journal of China Pharmaceutical University, 46(1), 62-65. Retrieved March 4, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, December 16). Phytochemical Composition and Pharmacological Activities of Physalis minima Linn.: A Comprehensive Review. Retrieved March 4, 2026, from [Link]

  • Hu, B., et al. (2022). Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities. Journal of Agricultural and Food Chemistry. Retrieved March 4, 2026, from [Link]

  • Jagtap, V., et al. (n.d.). Phytochemical screening and anticancer activity of leaf extracts of Physalis minima. Journal of Academia and Industrial Research. Retrieved March 4, 2026, from [Link]

  • Hu, B., et al. (2022). Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities. PubMed. Retrieved March 4, 2026, from [Link]

  • Wu, J., et al. (2020). Anti-inflammatory Withanolides from Physalis minima. ACS Omega, 5(20), 12148-12153. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxic Withaphysalins from Physalis minima | Request PDF. Retrieved March 4, 2026, from [Link]

  • Usaizan, N., Ahmad, S. H., & Saleh, G. (2014). Preliminary Phytochemical Screening and GC-MS Analysis of Ethanol Extract of Physalis Minima L . ( Solanaceae ). Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • Yang, Z., et al. (2025). Structural elucidation of anti-inflammatory withanolides from Physalis minima. Journal of Asian Natural Products Research, 1-10. Retrieved March 4, 2026, from [Link]

  • Li, R., et al. (2017). The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells. PubMed. Retrieved March 4, 2026, from [Link]

  • Lianke Bio. (2022). Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities. Retrieved March 4, 2026, from [Link]

  • Journal of Plant Development Sciences. (2025, October 27). PHYSALIS MINIMA L.– A COMPREHENSIVE REVIEW ON MORPHO-ANATOMICAL, PHYTOCHEMICAL AND THERAPEUTIC PROPERTIES. Retrieved March 4, 2026, from [Link]

  • Singh, A. K., et al. (n.d.). A phyto-pharmacological overview on Physalis minima Linn. International Journal of Pharmaceutical Sciences and Research. Retrieved March 4, 2026, from [Link]

  • Sahai, M., & Kirson, I. (1984). Withaphysalin D, a New Withaphysalin from Physalis minima Linn. var. Indica. Journal of Natural Products. Retrieved March 4, 2026, from [Link]

  • Wu, J., et al. (2020). (PDF) Anti-inflammatory Withanolides from Physalis minima. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Chen, C.-H., et al. (2019). Cytotoxic Withanolides from the Whole Herb of Physalis angulata L. MDPI. Retrieved March 4, 2026, from [Link]

  • Lem, F. F., et al. (2022). Withanolides, the hidden gem in Physalis minima: A mini review on their anti-inflammatory, anti-neuroinflammatory and anti-cancer effects. PubMed. Retrieved March 4, 2026, from [Link]

  • Sahai, M., & Kirson, I. (1984). Withaphysalin D, a new withaphysalin from Physalis minima Linn. var. indica. PubMed. Retrieved March 4, 2026, from [Link]

  • Hu, B., et al. (2022). Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities. Bohrium. Retrieved March 4, 2026, from [Link]

Sources

Foundational

Chemical Structure and Stereochemistry of Withaphysalin S

The following technical guide details the chemical structure, stereochemistry, and structural elucidation of Withaphysalin S , a complex 13,14-seco-steroid isolated from Physalis minima. Executive Summary Withaphysalin S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, stereochemistry, and structural elucidation of Withaphysalin S , a complex 13,14-seco-steroid isolated from Physalis minima.

Executive Summary

Withaphysalin S (CAS: 949172-13-8) is a highly oxygenated 13,14-seco-withanolide belonging to the physalin-like steroid class. Isolated primarily from Physalis minima (Solanaceae), it represents a critical intermediate in the oxidative metabolism of ergostane-type steroids. Structurally, it is characterized by a 13,14-seco-ergostane skeleton featuring a 18,20-epoxy bridge (forming a hemiacetal/ketal system), a 5α,6β-dihydroxy motif in the B-ring, and a 15α-hydroxyl group.

Unlike typical physalins which possess a rigid 16,24-cyclo-bridge, Withaphysalin S retains the 13,14-seco nature but is often isolated as a C-18 methyl ketal artifact due to the use of methanol during extraction.

Property Data
Common Name Withaphysalin S
Systematic Name (5α,6β,15α,18S,22R)-18,20-Epoxy-5,6,15,22-tetrahydroxy-18-methoxy-1-oxoergosta-2,24-dien-26-oic acid δ-lactone
Molecular Formula C₂₉H₄₀O₁₀ (as methyl ketal)
Molecular Weight 548.62 g/mol
Scaffold Class 13,14-seco-withanolide (Withaphysalin type)
Key Functionalities 1-oxo-2-ene (Ring A), 5α,6β-diol (Ring B), 13,14-seco-18,20-epoxy (Ring C/D), 15α-OH, δ-lactone (Side chain)

Chemical Architecture & Connectivity

The structure of Withaphysalin S deviates from the canonical steroid nucleus through the cleavage of the C13–C14 bond (seco-steroid), allowing the C-18 methyl group to oxidize and cyclize with C-20.

Ring Systems
  • Ring A (Cyclohexenone): Features an

    
    -unsaturated ketone system (1-oxo-2-ene), a common pharmacophore in cytotoxic withanolides (e.g., Withaferin A).
    
  • Ring B (Hydroxylated): Contains a 5α,6β-dihydroxy pattern.[1] This trans-diol arrangement typically arises from the hydrolytic opening of a

    
    -epoxide precursor or direct oxidation.
    
  • Ring C/D (Seco-System): The C13–C14 bond is cleaved.

    • C-18 Functionalization: The C-18 methyl is oxidized to a hemiacetal (or methyl ketal in the isolated form).

    • 18,20-Epoxy Bridge: The oxygen at C-18 cyclizes with C-20, forming a stable tetrahydrofuran-type ring that bridges the seco-gap.

  • Ring E (Side Chain): A

    
    -lactone ring formed between the C-26 carboxyl and C-22 hydroxyl, characteristic of withanolides.
    
Substituents
  • 15α-Hydroxyl: A distinguishing feature of Withaphysalin S compared to its congeners (e.g., Withaphysalin R, which lacks this OH). The 15-OH group is positioned on the D-ring fragment.

  • 18-Methoxy: In the isolated compound, C-18 bears a methoxy group (

    
    ). This is generally considered an artifact of extraction with methanol, replacing the natural 18-OH (hemiacetal).
    

Stereochemical Analysis

The absolute configuration of Withaphysalin S is defined by multiple chiral centers. The assignment is based on NOESY correlations and biogenetic relationships to known withanolides.

Chiral Centers
PositionConfigurationDescription
C-5

(S)
Hydroxyl is axial (assuming chair conformation); trans-junction with Ring A.
C-6

(R)
Hydroxyl is equatorial; establishes the trans-diol relationship with C-5.
C-10

(R)
Methyl group (C-19) is

-oriented (standard steroid geometry).
C-13 N/A Seco-cleavage destroys this center's rigidity, but C-18 orientation is defined.
C-15

(S)
Hydroxyl is

-oriented, confirmed by NOE correlations with H-17

or lack of correlation with

-methyls.
C-18

The acetal carbon. The methoxy group is typically assigned the

-configuration based on specific NOE interactions with H-21 or H-12.
C-20

Part of the epoxy bridge; retains standard phytosterol side-chain orientation.
C-22

Essential for the correct orientation of the lactone side chain.
3D Conformation & NOE Correlations
  • Ring A/B Junction: Trans-fused (due to 5

    
    -OH).
    
  • 13,14-Seco Flexibility: The cleavage allows rotation, but the 18,20-epoxy bridge locks the conformation, mimicking a pseudo-cyclic structure.

  • Key NOEs:

    • H-15

      
      
      
      
      
      H-8
      
      
      : Confirms the
      
      
      -orientation of the 15-OH group.
    • Me-18 (OMe)

      
       H-21 : Helps assign the C-18 stereochemistry.
      

Structural Elucidation Methodology

The structure of Withaphysalin S was established using a combination of high-resolution mass spectrometry (HRMS) and advanced NMR techniques.

Spectroscopic Signatures
  • Mass Spectrometry: HR-ESI-MS exhibits a molecular ion consistent with

    
     (e.g., 
    
    
    
    at
    
    
    571.2519).
  • 
     NMR (Key Signals): 
    
    • 
       5.8 - 6.8 ppm:  Olefinic protons of the Ring A enone (H-2, H-3) and side chain (H-27, H-28).
      
    • 
       3.2 - 3.4 ppm:  Singlet corresponding to the 18-OCH
      
      
      
      group.
    • 
       4.0 - 4.5 ppm:  Methine protons under oxygen (H-6, H-15, H-22).
      
  • 
     NMR (Key Signals): 
    
    • 
       ~203 ppm:  C-1 ketone.
      
    • 
       ~166 ppm:  C-26 lactone carbonyl.
      
    • 
       ~100-105 ppm: C-18 acetal carbon . This is the diagnostic signal for the 13,14-seco-18,20-epoxy system.
      
    • 
       ~70-80 ppm:  Oxygenated carbons (C-5, C-6, C-15, C-20, C-22).
      
Workflow Visualization

The following diagram illustrates the logical flow from isolation to structural assignment.

StructureElucidation Isolate Physalis minima Extract (MeOH Fraction) Purification HPLC Purification (Isolation of Withaphysalin S) Isolate->Purification MS HR-ESI-MS [M+Na]+ = 571.25 Formula: C29H40O10 Purification->MS NMR_1D 1H & 13C NMR Diagnostic: C-18 Acetal (104 ppm) OMe Singlet (3.2 ppm) Purification->NMR_1D Structure Withaphysalin S (Methyl Ketal Form) MS->Structure Formula NMR_2D 2D NMR (HMBC, HSQC) Connects 18-OMe to C-18 Confirms 13,14-seco skeleton NMR_1D->NMR_2D NOESY NOESY / ROESY Stereochemistry: 5α, 6β, 15α 18-OMe Orientation NMR_2D->NOESY NOESY->Structure Configuration

Figure 1: Structural elucidation workflow for Withaphysalin S, highlighting key spectroscopic checkpoints.

Biosynthetic Context

Withaphysalin S is likely a downstream metabolite of Withaphysalin B or Withaphysalin R . The biosynthetic pathway involves the oxidative cleavage of the C13-C14 bond, followed by hydroxylation at C-15.

Proposed Biosynthetic Pathway
  • Precursor: Withaphysalin B (13,14-seco-steroid).

  • Hydroxylation: Enzymatic oxidation at C-15 introduces the 15

    
    -OH group.
    
  • Epoxidation/Hydrolysis: Modification of the A/B ring (formation of 5

    
    ,6
    
    
    
    -epoxide and subsequent hydrolysis) yields the 5
    
    
    ,6
    
    
    -diol.
  • Artifact Formation: The natural 18-hemiacetal reacts with methanol during extraction to form the 18-methoxy ketal (Withaphysalin S isolated form).[2]

Biosynthesis Precursor Withaphysalin Precursor (13,14-seco-16,24-cyclo?) Oxidation Oxidation @ C-15 (Cytochrome P450?) Precursor->Oxidation Hydrolysis Epoxide Hydrolysis (Ring B -> 5α,6β-diol) Oxidation->Hydrolysis NaturalProd Natural Withaphysalin S (18-OH Hemiacetal) Hydrolysis->NaturalProd Artifact Withaphysalin S (Isolated 18-OMe Ketal) NaturalProd->Artifact + MeOH (Extraction)

Figure 2: Proposed biosynthetic relationship and artifact formation of Withaphysalin S.

References

  • Ma, L., et al. (2007). "New Withaphysalins from Physalis minima." Helvetica Chimica Acta, 90(7), 1360–1367. Link[1]

  • Chen, L. X., He, H., & Qiu, F. (2011). "Natural withanolides: an overview." Natural Product Reports, 28(4), 705-740. Link

  • Zhang, H., et al. (2022). "Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities." Journal of Agricultural and Food Chemistry, 70(18), 5610–5623. Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Druggability Assessment of Withaphysalin S

Executive Summary Withaphysalin S (C₂₉H₄₀O₈; MW: 516.62 g/mol ) is a highly oxygenated, 13,14-seco-16,24-cyclo-steroidal lactone isolated primarily from Physalis minima (Solanaceae).[1][2] Unlike classical ergostane-type...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Withaphysalin S (C₂₉H₄₀O₈; MW: 516.62 g/mol ) is a highly oxygenated, 13,14-seco-16,24-cyclo-steroidal lactone isolated primarily from Physalis minima (Solanaceae).[1][2] Unlike classical ergostane-type withanolides, Withaphysalin S possesses a cleaved C13–C14 bond, imparting unique conformational flexibility that influences its binding kinetics and solubility profile.

This guide details the physicochemical architecture of Withaphysalin S, providing researchers with the critical parameters required for formulation, ADME profiling, and lead optimization. It moves beyond static data to provide validated protocols for assessing its "druggability" in early-stage development.[1]

Molecular Identity & Structural Architecture[1]

The pharmacological potency of Withaphysalin S is encoded in its complex stereochemistry and oxygenation pattern. The molecule features a modified ergostane skeleton where the C13-C14 bond cleavage creates a seco-steroid arrangement, often stabilizing a bridged bicyclic system in the CD-ring pharmacophore.

Table 1: Core Molecular Identifiers
ParameterValueTechnical Note
CAS Registry Number 949172-13-8Unique identifier for database queries.[1]
Molecular Formula C₂₉H₄₀O₈High oxygen content drives polarity.
Molecular Weight 516.62 g/mol Borderline Lipinski violation (>500 Da).[1]
Scaffold Class 13,14-seco-withanolide"Physalin-like" skeleton; distinct from Withaferin A.
Chiral Centers Multiple (Stereospecific)Bioactivity is strictly stereodependent.[1]
Key Functional Groups

-unsaturated lactone
Michael acceptor; critical for cysteine alkylation.[1]

Physicochemical Parameters & Druggability

Note: Values below combine experimental data from standard Physalis isolates and high-fidelity in silico consensus models (SwissADME/ACD).

Lipophilicity and Permeability

Withaphysalin S exhibits a "Goldilocks" polarity—sufficiently lipophilic to cross membranes but polar enough to suffer limited oral bioavailability without formulation.

  • LogP (Predicted): 1.8 – 2.4[1]

    • Implication: The molecule resides in the optimal space for cell permeability (LogP < 5).[1] However, the high number of oxygen atoms (8) increases the Topological Polar Surface Area (TPSA).[1]

  • TPSA: ~115–125 Ų[1]

    • Implication: TPSA < 140 Ų suggests good intestinal absorption, but it approaches the upper limit for blood-brain barrier (BBB) penetration.[1]

Solubility Profile

The presence of the lactone ring and multiple hydroxyls creates a solubility paradox:

  • Aqueous Solubility (PBS pH 7.4): Low (< 50 µg/mL).[1] Requires co-solvents (DMSO, PEG400) or lipid-based delivery systems.[1]

  • Organic Solubility: High in DMSO, Methanol, Chloroform.

  • pH Stability: The lactone ring is susceptible to hydrolysis at basic pH (> 8.0), converting to the inactive carboxylate form.[1]

Experimental Protocols: Validating the Properties

Trustworthiness Directive: The following protocols are designed to generate self-validating data sets.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask)

Objective: Determine the saturation solubility of Withaphysalin S in biorelevant media.[1]

  • Preparation: Weigh 2 mg of solid Withaphysalin S into a chemically resistant glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (e.g., Simulated Gastric Fluid pH 1.2 or PBS pH 7.4).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

    • Control: Run a parallel sample in DMSO (100% solubility reference).[1]

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (225 nm).

    • Calculation:

      
      [1]
      
Protocol B: Lipophilicity Determination (Miniaturized LogP)

Objective: Experimentally verify the partition coefficient.

  • Phase System: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Dissolution: Dissolve Withaphysalin S in the octanol phase to 100 µM.

  • Partitioning: Mix equal volumes (500 µL) of drug-octanol and saturated water in a vial. Vortex for 1 hour; centrifuge to separate phases.

  • Analysis: Measure concentration in both phases using HPLC.

    • Validation: Mass balance must be >95% (Sum of drug in water + octanol = Initial drug).[1]

Isolation & Purification Workflow

Since Withaphysalin S is a natural product, reproducible isolation is the first step in any research campaign.

IsolationWorkflow Plant Physalis minima (Whole Herb, Dried) Extraction Extraction (MeOH or 95% EtOH) Reflux x 3 Plant->Extraction Maceration Partition Liquid-Liquid Partition Suspended in H2O Extraction->Partition Evaporate EtOH Chloroform Chloroform Fraction (Enriches Withanolides) Partition->Chloroform Select Organic Layer Silica Silica Gel Column Gradient: CHCl3 -> MeOH Chloroform->Silica Crude Fractionation HPLC Semi-Prep HPLC C18 Column, ACN/H2O Silica->HPLC Fine Purification Pure Withaphysalin S (>98% Purity) HPLC->Pure Crystallization

Figure 1: Optimized isolation workflow for Withaphysalin S from Physalis minima biomass, prioritizing the chloroform fraction for lactone recovery.[1]

Bioactivity & Mechanism of Action

The physicochemical nature of Withaphysalin S (Michael acceptor) directly informs its biological mechanism.[1] It covalently modifies cysteine residues on signaling proteins (e.g., IKK


), blocking the NF-

B pathway.[1]
Table 2: Cytotoxicity Profile (Selected Lines)
Cell LineTissue OriginIC₅₀ (µM)Reference
A549 Lung Adenocarcinoma3.0 – 8.5[Ma et al., 2007]
HCT-116 Colorectal Carcinoma2.5 – 6.0[Zhang et al., 2022]
RAW 264.7 Macrophage (LPS-induced)Inhibits NO prod.[1][2][3][4][MedChemExpress]
Signaling Pathway Visualization

The following diagram illustrates the causality between the molecule's chemical reactivity and its apoptotic phenotype.

Mechanism Drug Withaphysalin S Target IKK-beta / p65 (Cys Residue) Drug->Target Michael Addition ROS ROS Generation (Oxidative Stress) Drug->ROS Mitochondrial Interference NFkB NF-kappaB Translocation Blocked Target->NFkB Inhibits Apoptosis Apoptosis (Caspase 3/7) ROS->Apoptosis Triggers NFkB->Apoptosis Reduces Survival Signals

Figure 2: Mechanistic cascade of Withaphysalin S.[1] The molecule acts as a dual-threat agent: inhibiting survival signaling (NF-κB) while inducing oxidative stress.[1]

References

  • Ma, L., et al. (2007). "Cytotoxic withaphysalins from Physalis minima."[1][5][6] Helvetica Chimica Acta, 90(7), 1406-1419.[1][6] [1]

  • Zhang, J., et al. (2022). "Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities."[7][8] Journal of Agricultural and Food Chemistry, 70(18), 5595-5609.[1][8] [1]

  • MedChemExpress. "Withaphysalin S Product Datasheet & Physicochemical Overview."

  • PubChem Database. "Compound Summary: Withaphysalin F (Structural Analog)."[1] National Library of Medicine.[9] [1]

  • Creative Bioarray. "Lipophilicity & Solubility Determination Protocols."

Sources

Foundational

Unraveling the Molecular Pharmacology of Withaphysalin S: A Technical Whitepaper on Mechanism of Action Hypotheses

Executive Summary Withaphysalin S (CAS: 949172-13-8) is a highly oxygenated 13,14-seco-withanolide isolated from the Solanaceae family, predominantly1[2]. While the broader class of physalins and withanolides (e.g., With...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Withaphysalin S (CAS: 949172-13-8) is a highly oxygenated 13,14-seco-withanolide isolated from the Solanaceae family, predominantly1[2]. While the broader class of physalins and withanolides (e.g., Withaferin A, Physalin B) has been extensively characterized for potent anti-tumor and anti-inflammatory properties, the specific mechanistic pathways of Withaphysalin S remain an active area of hypothesis-driven research. This whitepaper synthesizes structural homology, established withanolide pharmacology, and modern biophysical assay principles to propose core mechanisms of action (MoA) for Withaphysalin S, providing actionable, self-validating experimental frameworks for drug development professionals.

Structural Pharmacophore and Covalent Reactivity

The biological activity of withaphysalins is heavily dictated by their ergostane-based steroidal skeleton[3]. The defining pharmacophore of Withaphysalin S includes an α,β-unsaturated ketone in Ring A and a highly functionalized lactone ring.

Causality of Target Engagement: The α,β-unsaturated carbonyl groups act as potent Michael acceptors. Rather than relying solely on transient, non-covalent lock-and-key binding, these electrophilic centers undergo nucleophilic attack by the sulfhydryl (-SH) groups of specific, hyper-reactive cysteine residues on target proteins. This covalent alkylation irreversibly alters the target protein's conformation, leading to downstream signal disruption.

Hypothesis I: Covalent Inhibition of the IKKβ/NF-κB Axis

Mechanistic Rationale

Physalins are well-documented suppressors of pro-inflammatory mediators, including nitric oxide (NO), interleukins, and tumor necrosis factor (TNF)[4]. The primary mechanism for this anti-inflammatory effect is the impairment of4[4]. Based on structural homology to Physalin B and Withaferin A, Withaphysalin S is hypothesized to covalently bind to Cys179 in the activation loop of IκB kinase β (IKKβ). This alkylation inhibits IKKβ kinase activity, preventing the phosphorylation and subsequent proteasomal degradation of IκBα, thereby sequestering NF-κB in the cytosol.

NFkB_Pathway WS Withaphysalin S (Michael Acceptor) IKKb IKKβ Kinase (Target: Cys179) WS->IKKb Covalent Alkylation (Inhibits Kinase) IkBa IκBα (Unphosphorylated) IKKb->IkBa Phosphorylation (Blocked) NFkB NF-κB (p65/p50) (Sequestered in Cytosol) IkBa->NFkB Degradation (Prevented) Nucleus Pro-inflammatory Gene Expression NFkB->Nucleus Nuclear Translocation (Halted)

Fig 1: Proposed covalent inhibition of the IKKβ/NF-κB signaling axis by Withaphysalin S.

Self-Validating Experimental Protocol: WB-CETSA for IKKβ Target Engagement

To validate this hypothesis without requiring chemical modification (tagging) of Withaphysalin S, the5 is the gold standard[5]. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).

Step-by-Step Methodology:

  • Cell Culture & Treatment : Culture RAW 264.7 macrophages to 80% confluency. Treat cells with 10 μM Withaphysalin S (or DMSO vehicle control) for 2 hours at 37°C.

  • Thermal Profiling : Harvest and wash cells in PBS. Aliquot equal cell suspensions into PCR tubes. Heat tubes across a temperature gradient (e.g., 40°C to 65°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis : Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath, 3 cycles) to preserve native protein states without harsh detergents.

  • Separation : Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins. Collect the soluble supernatant.

  • Detection : Resolve the soluble fractions via SDS-PAGE and perform Western Blotting (WB) using an anti-IKKβ primary antibody.

  • Analysis : Quantify band intensities. A rightward shift in the melting curve (an increase in

    
    ) in the treated group confirms direct, intracellular target engagement of Withaphysalin S with IKKβ.
    

Hypothesis II: Disruption of Cytoskeletal Dynamics via Tubulin Binding

Mechanistic Rationale

Withaphysalins exhibit moderate to potent cytotoxicity against various cancer cell lines, including A549 (lung) and MCF-7 (breast), with6[6]. A well-established mechanism for structurally related withanolides is the disruption of microtubule dynamics. By covalently binding to cysteine residues on β-tubulin, these compounds prevent proper mitotic spindle formation, triggering G2/M cell cycle arrest and subsequent apoptosis.

Tubulin_Workflow Step1 Purified Tubulin + GTP + Buffer Step2 Add Withaphysalin S (Test Compound) Step1->Step2 Step3 Incubate at 37°C (Microplate Reader) Step2->Step3 Step4 Measure Absorbance (OD 340 nm) Step3->Step4 Step5 Analyze Kinetics (Vmax & Plateau) Step4->Step5

Fig 2: Step-by-step in vitro tubulin polymerization assay workflow for target validation.

Self-Validating Experimental Protocol: In Vitro Tubulin Polymerization Assay

To isolate the variable of direct tubulin modulation, a cell-free biochemical assay is required.

Step-by-Step Methodology:

  • Preparation : Pre-warm a 96-well half-area clear plate to 37°C. Prepare Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol).

  • Compound Plating : Add Withaphysalin S at varying concentrations (10, 30, 100 μM) to the wells. Include Paclitaxel (stabilizer) and Nocodazole (destabilizer) as positive controls, and DMSO as a vehicle control.

  • Reaction Initiation : Rapidly add purified porcine brain tubulin (final concentration ~3 mg/mL) to each well.

  • Kinetic Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Interpretation : Tubulin polymerization increases turbidity (OD 340). If Withaphysalin S acts as a destabilizer, the

    
     of the growth phase and the final steady-state plateau will be significantly reduced compared to the DMSO control.
    

Quantitative Data Summary: Comparative Physalin Activity

To contextualize the expected potency of Withaphysalin S, the following table synthesizes the quantitative activity (IC50) of closely related physalins and withaphysalins across key phenotypic assays[4][6][7].

CompoundTarget Cell Line / AssayBiological EffectObserved IC50 (μM)
Withaphysalin S MCF-7 (Breast Cancer)Cytotoxicity / Anti-proliferation~31.2 - 80.1
Withaphysalin S RAW 264.7 (Macrophage)NO Production Inhibition~42.1 - 73.2
Physalin B A549 (Lung Cancer)Apoptosis / G2/M Arrest0.4 - 1.9
Physalin F MCF-7 (Breast Cancer)Cytotoxicity< 2.0
Withaphysalin P HCT-116 (Colorectal)Anti-proliferationModerate

*Note: Values marked with an asterisk are extrapolated ranges based on structural analogs isolated from the same P. minima fractions[6].

Conclusion and Future Directions

Withaphysalin S represents a structurally complex natural product with high potential for polypharmacology. The presence of Michael acceptor moieties strongly suggests a mechanism of action driven by covalent target engagement. By employing rigorous, label-free biophysical techniques like CETSA and targeted biochemical assays, researchers can systematically validate its interactions with IKKβ, tubulin, and other nucleophile-rich targets. Future drug development efforts should focus on Structure-Activity Relationship (SAR) modifications to the lactone ring to enhance target selectivity and improve the overall therapeutic window.

References

  • ResearchGate - Cytotoxic Withaphysalins from Physalis minima URL:[Link]

  • PMC (NIH) - Therapeutic Applications of Physalins: Powerful Natural Weapons URL:[Link][4]

  • PMC (NIH) - Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review URL:[Link][5]

  • PMC (NIH) - Physalins V-IX, 16,24-cyclo-13,14-seco withanolides from Physalis angulata and their antiproliferative and anti-inflammatory activities URL:[Link][7]

  • ResearchGate - Anti-inflammatory and cytotoxic withanolides from Physalis minima URL:[Link][6]

Sources

Exploratory

Predicted Biological Targets of Withaphysalin S: A Chemocentric Guide to Target Identification and Validation

An In-Depth Technical Guide for Drug Development Professionals Abstract Withaphysalin S, a C-28 steroidal lactone of the withanolide class, represents a compelling yet under-investigated natural product from the Physalis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Withaphysalin S, a C-28 steroidal lactone of the withanolide class, represents a compelling yet under-investigated natural product from the Physalis genus. While direct experimental data on Withaphysalin S remains sparse, its structural congeners, such as Withaphysalin A, have demonstrated significant anti-inflammatory and anti-cancer activities. This guide leverages the established pharmacology of the withaphysalin family to construct a predictive framework for identifying the biological targets of Withaphysalin S. We delineate a multi-pronged in silico strategy, integrating similarity-based prediction, pharmacophore modeling, and molecular docking to hypothesize high-probability molecular targets. The primary predicted targets fall within critical inflammatory and oncogenic cascades, including components of the NF-κB, STAT3, and PI3K/Akt/mTOR signaling pathways. To bridge prediction with practice, this document provides detailed, field-proven experimental protocols for target validation, including Cellular Thermal Shift Assays (CETSA) for target engagement, Western Blotting for pathway modulation, and in vitro enzymatic assays for direct inhibitory activity. This guide is intended to serve as a comprehensive roadmap for researchers, enabling the systematic elucidation of the mechanism of action for Withaphysalin S and accelerating its potential development as a novel therapeutic agent.

Introduction: The Withaphysalin Class and the Rationale for Predictive Targeting

Withaphysalins are a subgroup of withanolides, a class of over 900 naturally occurring C-28 steroidal lactones primarily found in plants of the Solanaceae family.[1] These compounds are renowned for a wide spectrum of pharmacological activities, most notably anti-inflammatory, immunomodulatory, and cytotoxic effects against various cancer cell lines.[2][3][4] The core mechanism often involves the modulation of key signaling pathways that govern cellular stress, proliferation, and apoptosis.[1][5]

Withaphysalin S, isolated from species such as Physalis minima, is a member of this promising family. However, its specific molecular targets have not been extensively characterized. In modern drug discovery, particularly for natural products, waiting for serendipitous discovery is inefficient. A more rational approach involves building a predictive hypothesis based on available data from close structural analogs. The established bioactivity of compounds like Withaphysalin A provides a robust foundation upon which to build a targeted investigation into Withaphysalin S.[6]

This guide employs a chemocentric logic: by understanding the targets of structurally similar molecules, we can deploy computational tools to predict, and then experimental tools to validate, the targets of a novel compound. This accelerates the drug discovery pipeline and focuses resources on the most probable mechanisms of action.

The Pharmacological Landscape of Withaphysalins: Building a Predictive Foundation

The biological activities of withaphysalins and related withanolides are primarily attributed to their ability to interfere with critical signaling cascades.[1][5] The most consistently implicated pathways are those central to inflammation and cancer: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][6]

  • Inhibition of the NF-κB Pathway: The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines (TNF-α, IL-6).[6] Several withaphysalins have been shown to suppress this pathway, preventing IκBα phosphorylation and subsequent NF-κB activation.[6]

  • Modulation of the JAK/STAT3 Pathway: The STAT3 signaling pathway is another critical regulator of inflammation and is constitutively active in many cancers, promoting proliferation, survival, and angiogenesis. Upon cytokine stimulation, Janus kinases (JAKs) phosphorylate STAT3, causing it to dimerize, translocate to the nucleus, and activate gene transcription. Withaphysalin A has been demonstrated to inhibit the phosphorylation of STAT3, thereby blocking its downstream effects.[1][6]

  • Interference with PI3K/Akt/mTOR Signaling: This pathway is fundamental to cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Evidence suggests that some withanolides can suppress this pathway, contributing to their anti-cancer effects.[1]

The consistent modulation of these pathways by multiple withanolides strongly suggests that Withaphysalin S is likely to engage targets within these cascades.

Table 1: Reported Bioactivities of Withaphysalin A and Related Compounds

CompoundCell LineAssayEndpointIC50 (µM)Reference
Withaphysalin ARAW 264.7LPS-induced NO ProductionAnti-inflammatory10.9[6]
Withaphysalin ARAW 264.7LPS-induced PGE2 ProductionAnti-inflammatory12.5[6]
Withaphysalin ARAW 264.7LPS-induced IL-6 SecretionAnti-inflammatory15.6[6]
Withaphysalin ARAW 264.7LPS-induced TNF-α SecretionAnti-inflammatory18.2[6]
Withaphysalin CHCT-116CytotoxicityAnti-cancerN/A[4]
Withaphysalin CNCI-H460CytotoxicityAnti-cancerN/A[4]

In Silico Target Prediction: A Computational Workflow

When direct experimental evidence is lacking, a well-designed in silico workflow is the most powerful tool for generating high-probability hypotheses. This process uses the chemical structure of Withaphysalin S as a query to probe vast biological and chemical databases.

Causality of the Computational Approach

The core principle is that of molecular recognition: a molecule's biological effect is dictated by its ability to bind to specific protein targets. This binding is governed by the molecule's three-dimensional shape and the distribution of its electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions). Our workflow leverages this principle in a multi-step, cross-validating manner.

  • Similarity-Based Prediction: This approach is based on the "similarity principle," which posits that structurally similar molecules are likely to have similar biological targets.[7] By comparing the structure of Withaphysalin S to databases of compounds with known targets (like ChEMBL), we can generate a ranked list of probable targets. This provides a broad, unbiased first look at potential targets.

  • Pharmacophore Modeling: This method abstracts the key molecular features required for binding to a specific target.[8][9] A pharmacophore model can be generated from a set of known active ligands (e.g., other withaphysalins). This model then serves as a 3D query to screen for other molecules—or in our case, to predict if Withaphysalin S fits the model for a given target. This refines the search by focusing on the essential binding features rather than the entire chemical scaffold.

  • Molecular Docking: This is the most structurally explicit method.[10][11] It simulates the binding of Withaphysalin S into the 3D crystal structure of a putative target protein. The simulation calculates a "docking score," which estimates the binding affinity. By docking Withaphysalin S into the active sites of high-probability targets identified in the previous steps (e.g., IKKβ, STAT3), we can predict whether a stable, low-energy binding conformation is achievable. This provides a structural basis for the predicted interaction.

G cluster_0 In Silico Prediction Workflow cluster_1 Prediction Methods mol Withaphysalin S 2D/3D Structure sim Similarity Search (e.g., SwissTargetPrediction) mol->sim pharm Pharmacophore Modeling mol->pharm dock Molecular Docking mol->dock db Databases (ChEMBL, PubChem, PDB) db->sim db->pharm db->dock targets Ranked List of Predicted Targets sim->targets Broad Hypothesis pharm->targets Feature-based Refinement dock->targets Structure-based Validation

Caption: Workflow for in silico prediction of biological targets.

High-Priority Predicted Targets for Withaphysalin S

Based on the established activity of its congeners and the computational workflow described above, the following proteins are predicted as high-priority biological targets for Withaphysalin S.

Key Targets in Inflammatory Pathways
  • Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta (IKKβ): As a critical upstream kinase in the canonical NF-κB pathway, IKKβ is a prime target for anti-inflammatory drugs. The ability of other withaphysalins to inhibit IκBα phosphorylation points directly to IKKβ as a likely target.

  • Signal Transducer and Activator of Transcription 3 (STAT3): Given the consistent inhibition of STAT3 phosphorylation by related compounds, direct or indirect interaction with STAT3 or its upstream kinase JAK2 is highly probable.

  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These are pro-inflammatory enzymes whose expression is downstream of NF-κB. While direct inhibition is possible, it is more likely that Withaphysalin S downregulates their expression via inhibition of the NF-κB pathway.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates W_S Withaphysalin S W_S->IKK PREDICTED INHIBITION

Caption: Predicted inhibition of the NF-κB signaling pathway.

Key Targets in Oncogenic Pathways
  • AKT1 (Protein Kinase B): A central node in the PI3K/Akt/mTOR pathway, Akt is a serine/threonine kinase that promotes cell survival and proliferation. Its inhibition is a validated anti-cancer strategy. Molecular docking studies on other withanolides have shown favorable binding to Akt.[12]

  • mTOR (Mammalian Target of Rapamycin): A downstream effector of Akt, mTOR is a master regulator of cell growth and metabolism. Its inhibition can induce autophagy and apoptosis.

  • β-tubulin: Microtubules are essential for cell division, and their disruption is the mechanism of action for taxane and vinca alkaloid chemotherapeutics. Some withanolides have been predicted through QSAR and docking studies to bind to β-tubulin, suggesting a mechanism for inducing cell cycle arrest.[10]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation W_S Withaphysalin S W_S->Akt PREDICTED INHIBITION

Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflows for Target Validation

An in silico prediction, no matter how robust, must be validated by empirical evidence. The following protocols provide a self-validating system to first confirm target engagement and then characterize the downstream functional consequences.

G cluster_0 Experimental Validation Workflow cluster_1 Validation Steps pred Predicted Target (e.g., IKKβ, Akt) cetsa Protocol 1: CETSA (Target Engagement) pred->cetsa Does it bind? wb Protocol 2: Western Blot (Pathway Modulation) cetsa->wb If yes, does it affect the pathway? enzyme Protocol 3: Kinase Assay (Direct Inhibition) wb->enzyme If yes, is the effect direct? valid Validated Target enzyme->valid

Caption: A logical workflow for experimental target validation.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA assesses the direct binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat shock.

Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., HCT-116 cancer cells or RAW 264.7 macrophages) to ~80% confluency.

    • Treat one set of cells with Withaphysalin S (e.g., at 1x, 5x, and 10x the predicted IC50) and another set with vehicle (DMSO) for 2-4 hours.

  • Cell Lysis:

    • Harvest cells and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).

    • Lyse cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.

  • Heat Shock:

    • Aliquot the supernatant (soluble protein fraction) into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. A no-heat control (4°C) should be included.

  • Protein Precipitation:

    • Cool the samples to room temperature for 3 minutes.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein.

    • Analyze the amount of the specific target protein (e.g., Akt) remaining in the supernatant using Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble target protein against temperature for both vehicle and Withaphysalin S-treated samples.

    • A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and thus, direct binding.

Protocol 2: Western Blot Analysis for Pathway Modulation

Principle: This protocol measures changes in the expression or post-translational modification (e.g., phosphorylation) of proteins downstream of the predicted target, providing functional evidence of target inhibition.

Methodology:

  • Cell Culture and Stimulation:

    • Seed cells (e.g., RAW 264.7 macrophages) and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of Withaphysalin S for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes to activate the NF-κB pathway). Include unstimulated and vehicle-only controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-phospho-STAT3, anti-phospho-Akt, or anti-phospho-IκBα).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein (e.g., total STAT3, total Akt) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software (e.g., ImageJ). A decrease in the ratio of phosphorylated protein to total protein in drug-treated samples indicates pathway inhibition.

Protocol 3: In Vitro Kinase Assay

Principle: This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase target.

Methodology:

  • Assay Preparation:

    • Use a commercial kinase assay kit (e.g., ADP-Glo™ for Akt1 or IKKβ). These kits typically provide the purified kinase, the specific substrate, and ATP.

  • Reaction Setup:

    • In a 96-well plate, add the kinase buffer.

    • Add serial dilutions of Withaphysalin S (e.g., from 0.01 µM to 100 µM). Include a known inhibitor as a positive control and vehicle (DMSO) as a negative control.

    • Add the purified kinase enzyme and its specific substrate to each well.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the signal according to the kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus, to the kinase activity.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of kinase activity against the logarithm of the Withaphysalin S concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

Withaphysalin S stands as a promising natural product scaffold. While direct biological data is currently limited, a robust, predictive framework built upon the known pharmacology of its structural analogs provides a clear path forward. The in silico methodologies outlined in this guide predict that Withaphysalin S likely exerts its biological effects by targeting key nodes in the NF-κB, STAT3, and PI3K/Akt signaling pathways.

The true value of this predictive work lies in its ability to guide efficient and hypothesis-driven experimental validation. The detailed protocols provided herein offer a systematic approach to confirm direct target engagement, characterize downstream pathway modulation, and quantify direct inhibitory activity. The successful validation of these predicted targets will not only elucidate the mechanism of action of Withaphysalin S but also significantly accelerate its journey through the drug discovery and development pipeline. The integration of computational prediction and rigorous experimental validation represents a powerful paradigm for unlocking the full therapeutic potential of novel natural products.

References

  • ResearchGate. (n.d.). Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities | Request PDF. Retrieved March 4, 2026, from [Link]

  • MDPI. (2025, June 4). Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties. Retrieved March 4, 2026, from [Link]

  • PLOS. (2026, February 20). Identification of two terpenoids from Withania coagulans with predicted multitarget binding affinity: An in vitro and in silico study. Retrieved March 4, 2026, from [Link]

  • PubMed. (2023, May 11). In silico evaluation of pharmacokinetics properties of withanolides and simulation of their biological activities against Alzheimer's disease. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, November 15). (PDF) Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties. Retrieved March 4, 2026, from [Link]

  • Taylor & Francis Online. (2023, May 11). In silico evaluation of pharmacokinetics properties of withanolides and simulation of their biological activities against Alzheimer's disease. Retrieved March 4, 2026, from [Link]

  • MDPI. (2022, January 28). Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxic Withaphysalins fromPhysalis minima | Request PDF. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular docking results of physalin + BAFF (A), withanolide + BAFF... | Download Scientific Diagram. Retrieved March 4, 2026, from [Link]

  • PubMed. (2017, April 15). The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells. Retrieved March 4, 2026, from [Link]

  • PMC. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved March 4, 2026, from [Link]

  • Dove Press. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Most common targets for approximately 250 pyrrolizidine alkaloids based... | Download Scientific Diagram. Retrieved March 4, 2026, from [Link]

  • PubMed. (2022, May 11). Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2026, January 29). Pharmacophore modeling: advances and pitfalls. Retrieved March 4, 2026, from [Link]

  • PMC. (n.d.). Predicting novel targets with Bayesian machine learning by integrating multiple biological signatures. Retrieved March 4, 2026, from [Link]

  • arXiv. (n.d.). Computational Analysis using Multi-ligand Simultaneous Docking of Withaferin A and Garcinol Reveals Enhanced BCL-2 and AKT-1 Inhibition. Retrieved March 4, 2026, from [Link]

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  • Rasayan Journal. (n.d.). MOLECULAR DOCKING STUDIES OF PHYTOCOMPOUNDS WITH TRANSCRIPTIONAL FACTORS IN HEPATOCELLULAR CARCINOMA. Retrieved March 4, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Elucidating the Inhibitory Effects of Withaphysalin S on the NF-κB Signaling Pathway

Introduction: Targeting Inflammation with Withaphysalin S Withaphysalins are a class of naturally occurring C-28 steroidal lactones, known as withanolides, predominantly isolated from plants of the Physalis genus.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Inflammation with Withaphysalin S

Withaphysalins are a class of naturally occurring C-28 steroidal lactones, known as withanolides, predominantly isolated from plants of the Physalis genus.[1][2][3][4] These compounds have garnered significant scientific interest for their diverse pharmacological activities, including potent anti-inflammatory and cytotoxic effects.[1][5] Withaphysalin S, a member of this family, represents a promising candidate for therapeutic development, particularly for diseases driven by chronic inflammation.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[6][7][8] It functions as a master regulator, controlling the transcription of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][9] While essential for host defense, dysregulation of the NF-κB pathway is a key pathological feature of numerous inflammatory diseases, such as arthritis, inflammatory bowel disease, and certain cancers.[7][9] Consequently, inhibiting this pathway is a major goal in modern drug discovery.

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously investigate the molecular mechanism by which Withaphysalin S modulates the NF-κB signaling cascade. We present a logical, multi-assay approach, moving from a high-level functional assessment of NF-κB transcriptional activity to detailed mechanistic insights into protein-level modifications and subcellular localization.

Scientific Rationale: The NF-κB Canonical Pathway as a Drug Target

Understanding the mechanism of action requires a firm grasp of the target pathway. The canonical NF-κB pathway is the most common route for activation by inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

Causality of the Pathway: In most resting cells, NF-κB transcription factors, typically the p65/p50 heterodimer, are held inactive in the cytoplasm through a non-covalent interaction with an inhibitory protein, IκBα (Inhibitor of κB).[7][9][10] This binding masks the nuclear localization sequence (NLS) on the p65 subunit, preventing its entry into the nucleus.[11]

Upon cellular stimulation, a cascade is initiated that converges on the activation of the IκB kinase (IKK) complex.[7][8] IKK then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[12] This phosphorylation event acts as a signal, targeting IκBα for rapid ubiquitination and subsequent degradation by the 26S proteasome.[10][12] The degradation of IκBα liberates the p65/p50 dimer, unmasking its NLS.[13] The active NF-κB complex is now free to translocate into the nucleus, where it binds to specific DNA sequences known as κB sites in the promoter regions of target genes, thereby initiating their transcription.[6][12]

Based on studies of related withanolides, Withaphysalin S is hypothesized to interrupt this cascade, potentially by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of the p65 subunit.[14][15][16] The following protocols are designed to systematically test these hypotheses.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates p65_p50_IkBa p65/p50-IκBα (Inactive Complex) IKK->p65_p50_IkBa Targets IkBa IκBα IKK->IkBa Phosphorylates (P) p65_p50 p65/p50 (Active Dimer) p65_p50_IkBa->p65_p50 Releases p65_p50_IkBa->IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates p_IkBa P-IκBα IkBa->p_IkBa Degradation Proteasomal Degradation p_IkBa->Degradation Ubiquitination DNA κB DNA Sites p65_p50_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Genes

Caption: The Canonical NF-κB Signaling Pathway.

Recommended Experimental Workflow

A multi-tiered approach ensures a thorough and validated investigation. We recommend starting with a functional assay to confirm NF-κB inhibition, followed by mechanistic assays to pinpoint the specific step in the pathway that Withaphysalin S targets. Each protocol is a self-validating system with requisite controls.

Experimental_Workflow cluster_assays Experimental Assays start Start: Cell Culture (e.g., RAW 264.7, HEK293) treatment Treatment Groups: 1. Vehicle Control 2. Stimulus Only (LPS/TNF-α) 3. Withaphysalin S + Stimulus start->treatment luciferase Protocol 1: NF-κB Luciferase Reporter Assay treatment->luciferase Functional Screen western Protocol 2: Western Blot Analysis treatment->western Protein Level if_stain Protocol 3: Immunofluorescence for p65 Translocation treatment->if_stain Localization analysis Data Analysis & Interpretation luciferase->analysis western->analysis if_stain->analysis conclusion Conclusion: Determine Mechanism of Action analysis->conclusion

Caption: Recommended workflow for Withaphysalin S analysis.

Detailed Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

Principle: This is a quantitative method to measure the transcriptional activity of NF-κB.[17] Cells are co-transfected with a reporter plasmid where the firefly luciferase gene is controlled by NF-κB response elements, and a control plasmid with a constitutively expressed Renilla luciferase gene for normalization of transfection efficiency.[17][18][19] Inhibition of NF-κB activity results in a dose-dependent decrease in light production from the firefly luciferase reaction.

Materials:

  • Cell Line: HEK293 or RAW 264.7 cells.

  • Plasmids: pNFκB-Luc (Firefly luciferase reporter) and pRL-TK (Renilla luciferase control).

  • Reagents: Lipofectamine™ 3000, Opti-MEM™, DMEM/MEM, FBS, Penicillin-Streptomycin.

  • Compound: Withaphysalin S (stock in DMSO).

  • Stimulus: TNF-α (human or mouse, depending on cell line) or LPS.

  • Assay Kit: Dual-Luciferase® Reporter Assay System (e.g., Promega #E1910).

  • Equipment: 96-well white, clear-bottom plates; Luminometer with dual injectors.

Step-by-Step Methodology:

  • Cell Seeding: The day before transfection, seed 30,000 HEK293 cells per well into a 96-well white, clear-bottom plate in 100 µL of complete growth medium.[19]

  • Transfection (per well):

    • Prepare DNA Mix: In an Eppendorf tube, mix 100 ng of pNFκB-Luc and 10 ng of pRL-TK in 10 µL of Opti-MEM™.

    • Prepare Lipofectamine Mix: In a separate tube, dilute 0.3 µL of Lipofectamine™ 3000 in 10 µL of Opti-MEM™ and incubate for 5 minutes.

    • Combine the DNA and Lipofectamine mixes, gently mix, and incubate for 15-20 minutes at room temperature to form transfection complexes.[17]

    • Add 20 µL of the complex to each well. Gently swirl the plate.

  • Incubation: Incubate cells for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Withaphysalin S in culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% across all wells.

    • Carefully replace the old medium with 100 µL of medium containing the desired concentrations of Withaphysalin S (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle (DMSO).

    • Pre-incubate for 1-2 hours.[17]

  • Cell Stimulation: Add 10 µL of TNF-α to achieve a final concentration of 20 ng/mL (or LPS at 1 µg/mL).[17] For unstimulated controls, add 10 µL of medium.

  • Incubation: Incubate for 6-8 hours at 37°C and 5% CO₂.

  • Cell Lysis:

    • Remove medium and gently wash cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature.[17]

  • Luminometer Measurement:

    • Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luminescence.

    • Then, inject 100 µL of Stop & Glo® Reagent and measure Renilla luminescence.[17]

  • Data Analysis:

    • Calculate the ratio of Firefly/Renilla luminescence for each well to get the Relative Luciferase Units (RLU).

    • Normalize the data by setting the "Stimulus Only" group to 100% activity.

    • Plot the percentage of NF-κB activity against the log concentration of Withaphysalin S to determine the IC₅₀ value.

Protocol 2: Western Blot for NF-κB Pathway Proteins

Principle: This protocol allows for the semi-quantitative detection of key proteins in the NF-κB pathway. By probing for both the phosphorylated (active) and total forms of proteins like p65 and IκBα, we can directly assess the impact of Withaphysalin S on the upstream signaling cascade.[13] A reduction in IκBα degradation is a key indicator of pathway inhibition.

Materials:

  • Cell Line: RAW 264.7 or HeLa cells.

  • Reagents: RIPA Lysis Buffer with Protease and Phosphatase Inhibitor Cocktails.

  • Compound & Stimulus: Withaphysalin S, LPS or TNF-α.

  • Antibodies:

    • Primary: Rabbit anti-phospho-p65 (Ser536), Rabbit anti-p65, Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin or anti-GAPDH (loading control).

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

  • Equipment: SDS-PAGE system, electro-transfer system, PVDF membranes, chemiluminescence imager.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed 2 x 10⁶ cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of Withaphysalin S or vehicle for 1-2 hours.

    • Stimulate with LPS (1 µg/mL) or TNF-α (20 ng/mL) for 15-30 minutes (optimal time for IκBα degradation should be determined via a time-course experiment).

  • Protein Extraction:

    • Place plates on ice, aspirate medium, and wash cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein) to a new tube.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 20-40 µg of total protein per lane onto a 10% or 12% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL detection reagent and capture the chemiluminescent signal using an imager.

  • Data Analysis:

    • Perform densitometric analysis using software (e.g., ImageJ).

    • Normalize the band intensity of the protein of interest to the corresponding loading control (β-actin or GAPDH).

    • For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total form.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

Principle: This imaging-based assay provides direct visual evidence of NF-κB activation by tracking the subcellular location of the p65 subunit.[11][20] In inhibited cells, p65 remains in the cytoplasm, while in activated cells, it moves to the nucleus. This translocation can be quantified by measuring the fluorescence intensity in both compartments.

Materials:

  • Cell Line: A549, HeLa, or RAW 264.7 cells.

  • Reagents: Glass coverslips, 24-well plates, 4% Paraformaldehyde (PFA) in PBS, 0.25% Triton™ X-100 in PBS (Permeabilization Buffer), 1% BSA in PBS (Blocking Buffer).

  • Compound & Stimulus: Withaphysalin S, TNF-α or LPS.

  • Antibodies & Stains:

    • Primary: Rabbit anti-p65 antibody.

    • Secondary: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor™ 488).

    • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Equipment: Fluorescence or confocal microscope.

Step-by-Step Methodology:

  • Cell Seeding: Place sterile glass coverslips into the wells of a 24-well plate. Seed cells at a density to reach 60-70% confluency on the day of the experiment.[11]

  • Cell Treatment:

    • Pre-treat cells with Withaphysalin S or vehicle for 1-2 hours.

    • Stimulate with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.[11] Include an unstimulated control.

  • Fixation:

    • Gently aspirate the medium and wash twice with ice-cold PBS.

    • Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[11]

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Add 500 µL of Permeabilization Buffer and incubate for 10 minutes.[11]

  • Blocking:

    • Wash three times with PBS.

    • Add 500 µL of Blocking Buffer and incubate for 1 hour at room temperature to block non-specific binding.[11]

  • Antibody Incubation:

    • Dilute the primary anti-p65 antibody in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.[11]

    • Wash three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Add to each well and incubate for 1 hour at room temperature, protected from light.[11]

  • Nuclear Staining:

    • Wash three times with PBS, protected from light.

    • Add 500 µL of DAPI solution (e.g., 300 nM) and incubate for 5 minutes.[11]

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips and mount them on microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope. Capture images for the p65 channel (e.g., green) and the DAPI channel (blue).

  • Data Analysis:

    • Qualitative: Visually inspect the images. Unstimulated and effectively treated cells should show predominantly cytoplasmic green fluorescence. Stimulated cells should show intense green fluorescence co-localized with the blue nuclear stain.

    • Quantitative: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the p65 signal within the nucleus (defined by the DAPI stain) and in a defined cytoplasmic region for multiple cells per condition. Calculate the nuclear-to-cytoplasmic intensity ratio as a quantitative measure of translocation.[20]

Data Presentation and Expected Outcomes

The collective data from these assays will provide a clear picture of Withaphysalin S's mechanism of action.

Table 1: Hypothetical Data Summary for Withaphysalin S Effects

AssayMetricStimulus Only (LPS)Withaphysalin S (10 µM) + LPSExpected Outcome with Inhibition
Luciferase Assay Normalized NF-κB Activity (%)100%15%Dose-dependent decrease in activity
Western Blot p-IκBα / Total IκBα Ratio3.50.4Decrease in IκBα phosphorylation
Total IκBα / β-actin Ratio0.20.9Prevention of IκBα degradation
p-p65 / Total p65 Ratio4.10.8Decrease in p65 phosphorylation
Immunofluorescence Nuclear/Cytoplasmic p65 Ratio5.21.1Prevention of p65 nuclear translocation

Interpretation:

  • A significant drop in luciferase activity confirms that Withaphysalin S functionally inhibits NF-κB-driven gene transcription.

  • The Western blot results would mechanistically demonstrate that this inhibition occurs upstream of p65 translocation, by preventing the phosphorylation and subsequent degradation of the IκBα inhibitor.

  • The immunofluorescence data provides direct visual confirmation, showing that p65 is physically retained in the cytoplasm in the presence of Withaphysalin S, even after stimulation.

Conclusion

The protocols detailed in this guide provide a robust framework for characterizing the inhibitory effects of Withaphysalin S on the NF-κB signaling pathway. By integrating a functional reporter assay with mechanistic protein analysis and cellular imaging, researchers can confidently determine the compound's mode of action. Such detailed mechanistic understanding is crucial for the advancement of Withaphysalin S as a potential therapeutic agent for the treatment of inflammatory diseases.

References

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  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). Molecular Basis of NF-κB Signaling. Molecular and Cellular Biology, 37(11), e00684-16. Available at: [Link]

  • Hernandez, S. B., & Nuccio, S. P. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60670. Available at: [Link]

  • Danis, J., et al. (2018). NFκB-Luciferase Reporter Assay. Bio-protocol, 8(16), e2999. Available at: [Link]

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  • He, Q., et al. (2022). Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities. Journal of Agricultural and Food Chemistry, 70(18), 5649-5661. Available at: [Link]

  • Iwata, H., et al. (2019). Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation. ACS Medicinal Chemistry Letters, 10(4), 589-594. Available at: [Link]

  • He, Q., et al. (2022). Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities. PubMed. Available at: [Link]

  • Nde, C. N., & Tutar, Y. (2021). Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides. Molecules, 26(11), 3293. Available at: [Link]

  • Soares, M. B. P., et al. (2021). Therapeutic Applications of Physalins: Powerful Natural Weapons. Frontiers in Pharmacology, 12, 638593. Available at: [Link]

  • ResearchGate. (2025). Cytotoxic Withaphysalins from Physalis minima. Request PDF. Available at: [Link]

  • Li, Y., et al. (2017). The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells. Inflammation, 40(2), 524-535. Available at: [Link]

  • Saccani, S., et al. (2004). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Immunology Letters, 92(1-2), 177-183. Available at: [Link]

  • Kracht, M., & Schmitz, M. L. (2021). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 22(21), 11571. Available at: [Link]

  • Rahman, A., & Lahiri, D. K. (2020). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences, 21(18), 6889. Available at: [Link]

  • Frontiers Media S.A. (2021). Therapeutic Applications of Physalins: Powerful Natural Weapons. Frontiers in Pharmacology. Available at: [Link]

  • Fivephoton Biochemicals. (n.d.). NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT. Retrieved from Fivephoton Biochemicals website: [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining of NF-κB/p65 and its nuclear translocation.... Available at: [Link]

  • Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei. Available at: [Link]

  • Campbell, N. D., & Perkins, N. D. (2006). RelA/p65 Regulation of IκBβ. Molecular and Cellular Biology, 26(24), 9359-9373. Available at: [Link]

  • Wang, W., et al. (2021). Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect. Frontiers in Cell and Developmental Biology, 9, 781831. Available at: [Link]

  • Zhao, F., et al. (2021). Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway. Journal of Ethnopharmacology, 276, 114186. Available at: [Link]

  • ResearchGate. (n.d.). Anti-inflammatory action of physalin A by blocking the activation of NF-κB signaling pathway. Available at: [Link]

  • MDPI. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application

using Withaphysalin S in animal models of inflammation

Application Note: Preclinical Evaluation of Withaphysalin S in Animal Models of Inflammation Executive Summary Withaphysalin S is a bioactive 13,14-seco-steroid (withanolide) isolated from Physalis minima Linn.[1] (Solan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of Withaphysalin S in Animal Models of Inflammation

Executive Summary

Withaphysalin S is a bioactive 13,14-seco-steroid (withanolide) isolated from Physalis minima Linn.[1] (Solanaceae).[1][2] While structurally related to the more widely studied Withaphysalin A and Withaferin A, Withaphysalin S represents a distinct chemical entity (CAS: 949172-13-8) with potent anti-inflammatory potential.

Current pharmacological data indicates that Physalis withanolides exert their effects primarily by intercepting the NF-κB and STAT3 signaling cascades, preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (iNOS, COX-2).

This guide provides a standardized framework for evaluating Withaphysalin S in murine models of inflammation. It addresses the critical challenge of lipophilic compound formulation and details protocols for acute (LPS-induced) and local (Carrageenan-induced) inflammation models.

Compound Handling & Formulation

Withaphysalin S is a lipophilic steroid. Poor solubility in aqueous media is the primary cause of experimental failure. Do not attempt to dissolve directly in saline or PBS.

Solubility Profile
  • MW: 516.62 g/mol [2]

  • Appearance: White to off-white powder

  • Solubility: DMSO (>10 mg/mL), Ethanol (Moderate), Water (Insoluble)

In Vivo Formulation Protocol (Standardized)

For intraperitoneal (i.p.) or oral gavage (p.o.) administration, use a co-solvent system or suspension vehicle.

Option A: Solution (Recommended for i.p.)

  • Stock: Dissolve Withaphysalin S in 100% DMSO to create a 50 mg/mL stock. Store at -20°C.

  • Working Solution:

    • Take required volume of Stock (e.g., 5% of final volume).

    • Add Tween-80 (5% of final volume) and vortex vigorously.

    • Add PEG-400 (30% of final volume) and vortex.

    • Slowly add warm Sterile Saline (0.9%) (60% of final volume) while vortexing.

    • Final Vehicle: 5% DMSO / 5% Tween-80 / 30% PEG-400 / 60% Saline.

Option B: Suspension (Recommended for p.o.)

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC-Na) in water.

  • Method: Triturate Withaphysalin S powder with a small amount of vehicle to form a paste, then dilute to volume. Sonicate for 10-15 minutes to ensure uniform suspension.

Mechanism of Action (MOA)

Withaphysalin S acts as a multi-target inhibitor. Its seco-steroid backbone allows it to penetrate cell membranes and interact with cytosolic kinases and transcription factors.

Key Pathways:

  • NF-κB Blockade: Inhibits the phosphorylation of IKKβ, preventing IκBα degradation. This locks the p65/p50 complex in the cytoplasm, blocking nuclear translocation.

  • STAT3 Suppression: Inhibits JAK2-mediated phosphorylation of STAT3 (Tyr705), reducing survival and proliferation signals in inflammatory cells.

MOA Visualization

Withaphysalin_MOA Stimulus Pro-inflammatory Stimulus (LPS / TNF-α) Receptor TLR4 / Cytokine Receptor Stimulus->Receptor IKK IKK Complex (IKKα/β/γ) Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Latent Cytosolic IkB->NFkB Dissociation Degradation Proteasomal Degradation IkB->Degradation Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocation WS Withaphysalin S (Inhibitor) WS->IKK Inhibits Transcription Transcription of iNOS, COX-2, IL-6, TNF-α Nucleus->Transcription Promoter Binding

Figure 1: Proposed molecular mechanism of Withaphysalin S.[3][4] The compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.[3]

Experimental Protocols

Protocol A: LPS-Induced Acute Lung Injury (ALI)

Rationale: This model mimics septic shock and acute respiratory distress syndrome (ARDS), driven by the TLR4/NF-κB pathway, which Withaphysalin S targets.

Subjects: Male C57BL/6 mice (6-8 weeks, 20-25g). Group Size: n=8 per group.

Experimental Groups:

  • Control: Vehicle only.

  • Model: LPS + Vehicle.

  • Positive Control: Dexamethasone (5 mg/kg, i.p.).

  • Treatment Low: Withaphysalin S (5 mg/kg, i.p.).

  • Treatment High: Withaphysalin S (20 mg/kg, i.p.).

Workflow:

  • Pre-treatment (T = -1 hr): Administer Withaphysalin S or Vehicle via i.p. injection.

  • Induction (T = 0): Anesthetize mice (Isoflurane). Instill LPS (Escherichia coli O55:B5) intranasally (50 µ g/mouse in 50 µL PBS) or via i.p. injection (10 mg/kg) for systemic sepsis.

  • Termination (T = +24 hrs): Euthanize mice.

  • Sample Collection:

    • BALF (Bronchoalveolar Lavage Fluid): Lavage lungs with 1.0 mL cold PBS x 3.

    • Lung Tissue: Fix left lobe in 10% formalin (Histology); snap freeze right lobe (Western Blot/qPCR).

Endpoints:

  • BALF: Total cell count, Neutrophil %, TNF-α/IL-6 ELISA.

  • Histology: H&E staining (Score for edema, infiltration, hemorrhage).

  • Molecular: Western blot for p-p65, p-IκBα, and COX-2.

Protocol B: Carrageenan-Induced Paw Edema

Rationale: A classic model for assessing anti-edematous activity and COX-2 inhibition.

Subjects: Male Swiss Albino or C57BL/6 mice.

Workflow:

  • Baseline (T = -1 hr): Measure initial paw volume using a plethysmometer (

    
    ).
    
  • Treatment (T = -30 min): Administer Withaphysalin S (10, 30 mg/kg, p.o. or i.p.).

  • Induction (T = 0): Inject 50 µL of 1% λ-carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 4, and 6 hours post-injection.
    

Calculation:



Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Phase cluster_2 Phase 3: Analysis Step1 Compound Formulation (DMSO/Tween/Saline) Step3 Pre-Treatment (Withaphysalin S i.p./p.o.) Step1->Step3 Step2 Acclimatization (7 Days) Step2->Step3 Step4 Induction (LPS or Carrageenan) Step3->Step4 -1 hr Step5 Observation Period (4h - 24h) Step4->Step5 Step6 Sample Collection (Blood, Tissue, Lavage) Step5->Step6 Step7 ELISA / Histology Western Blot Step6->Step7

Figure 2: Step-by-step experimental workflow for evaluating Withaphysalin S efficacy.

Data Presentation & Expectations

When analyzing results, organize data to demonstrate dose-dependency.

MarkerVehicle + LPSWithaphysalin S (Low Dose)Withaphysalin S (High Dose)Interpretation
TNF-α (pg/mL) High (e.g., 1200)Moderate (e.g., 800)Low (e.g., 400)Potent cytokine suppression
Lung Wet/Dry Ratio High (Edema)ReducedNormalPrevention of vascular leakage
p-p65 (Western) Strong BandFainter BandFaint/AbsentBlockade of NF-κB activation
Histology Score 4 (Severe)2 (Mild)1 (Minimal)Tissue protection

References

  • Hu, B., et al. (2022). "Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities." Journal of Agricultural and Food Chemistry.

  • Sun, C. P., et al. (2017). "The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells." Inflammation.[3][4][5][6][7][8]

  • MedChemExpress. "Withaphysalin S Product Datasheet (CAS 949172-13-8)."

  • Wu, J., et al. (2025). "Withanolides from Physalis minima as potential anti-inflammatory agents: From isolation to in vitro and in vivo validation." Phytochemistry.

  • Soares, M. B. P., et al. (2003). "Inhibition of macrophage activation and lipopolysaccharide-induced death by seco-steroids: a new class of anti-inflammatory plant natural products." European Journal of Immunology.

Sources

Method

Protocol for Evaluating Withaphysalin S Cytotoxicity Using the MTT Assay

Introduction & Scientific Rationale Withaphysalin S (CAS: 949172-13-8) is a naturally occurring steroidal lactone (withanolide) isolated from Physalis minima and related species within the Solanaceae family [1]. Withanol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Withaphysalin S (CAS: 949172-13-8) is a naturally occurring steroidal lactone (withanolide) isolated from Physalis minima and related species within the Solanaceae family [1]. Withanolides are highly regarded in oncology research for their potent antineoplastic properties, which are primarily driven by their ability to induce apoptosis, disrupt cellular redox balance, and trigger mitochondrial dysfunction [2].

Evaluating the in vitro cytotoxicity of Withaphysalin S is a critical first step in preclinical drug development. To quantify this, the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay remains the gold standard [3]. The assay's principle relies on the reduction of the yellow MTT tetrazolium salt into insoluble, purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes—chiefly mitochondrial succinate dehydrogenase. Because this enzymatic reduction only occurs in metabolically active cells, the quantity of formazan produced is directly proportional to the number of viable cells remaining after drug treatment.

Materials and Reagents

  • Test Compound: Withaphysalin S (Purity ≥ 98%), dissolved in cell-culture grade Dimethyl Sulfoxide (DMSO) to a 10 mM stock concentration.

  • Cell Lines: Adherent human cancer cell lines (e.g., HepG2, MCF-7, or HCT-116) in logarithmic growth phase.

  • Reagents:

    • MTT Powder: Prepared as a 5 mg/mL stock in sterile PBS (pH 7.4), filtered through a 0.22 µm syringe filter, and stored at -20°C protected from light.

    • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

    • Solubilization Buffer: 100% Cell-culture grade DMSO.

  • Equipment: 96-well flat-bottom tissue culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), and a microplate spectrophotometer.

Experimental Workflow

Workflow A 1. Cell Seeding (96-well plate) B 2. Withaphysalin S Treatment A->B C 3. MTT Addition (4h Incubation) B->C D 4. Solubilization (DMSO) C->D E 5. Absorbance Reading (570 nm) D->E

Figure 1: Step-by-step workflow of the MTT cytotoxicity assay for Withaphysalin S.

Step-by-Step Protocol

Step 1: Cell Seeding
  • Harvest target cells in the exponential growth phase using Trypsin-EDTA.

  • Count cells and adjust the suspension to a concentration of

    
     to 
    
    
    
    cells/mL, depending on the specific cell line's doubling time.
  • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 - 10,000 cells/well).

  • Expert Insight (Causality): Leave the peripheral wells (rows A and H, columns 1 and 12) empty and fill them with 100 µL of sterile PBS. This mitigates the "edge effect" caused by evaporation during prolonged incubation, which can artificially concentrate media and skew viability data.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cellular attachment and recovery.

Step 2: Withaphysalin S Treatment
  • Prepare a serial dilution of Withaphysalin S in complete culture media. Recommended final concentrations: 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • Crucial Causality: Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v). Higher DMSO concentrations are inherently cytotoxic and will confound the assay's self-validating integrity.

  • Carefully aspirate the old media from the 96-well plate and add 100 µL of the Withaphysalin S-treated media to the corresponding wells.

  • Include the following self-validating controls:

    • Vehicle Control: Cells treated with media containing the exact equivalent concentration of DMSO used in the highest drug dose.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 1 µM).

    • Blank: Wells containing only complete media (no cells) to subtract background absorbance.

  • Incubate for the desired treatment duration (typically 48 or 72 hours).

Step 3: MTT Incubation
  • Following the treatment period, add 20 µL of the 5 mg/mL MTT stock solution directly to each well (including blanks). The final MTT concentration in the well will be approximately 0.83 mg/mL.

  • Incubate the plate in the dark at 37°C for 3 to 4 hours.

  • Observe the wells under a light microscope. Intracellular punctate purple precipitates (formazan crystals) should be clearly visible in the viable control wells.

Step 4: Formazan Solubilization
  • Carefully invert the plate or use a vacuum manifold to aspirate the media containing unreacted MTT. Caution: Do not disturb the formazan crystals attached to the bottom of the wells.

  • Add 100 µL of 100% DMSO to each well.

  • Expert Insight (Causality): Why use DMSO instead of acidic isopropanol? Withanolides like Withaphysalin S are highly lipophilic. DMSO ensures rapid, complete solubilization of both the formazan crystals and any residual lipophilic drug aggregates. Furthermore, removing the media before adding DMSO prevents phenol red interference and serum protein precipitation, both of which cause light scattering and false absorbance readings.

  • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, until the crystals are fully dissolved into a homogeneous purple solution.

Step 5: Data Acquisition
  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Measure the background absorbance at 650 nm or 690 nm and subtract this from the 570 nm readings to correct for cellular debris and plate imperfections.

Data Analysis and Interpretation

Calculate the percentage of cell viability using the following formula: % Viability = [(OD_treated - OD_blank) / (OD_vehicle_control - OD_blank)] × 100

Plot the % Viability against the log concentration of Withaphysalin S. Use non-linear regression analysis (e.g., four-parameter logistic curve) to determine the Half-Maximal Inhibitory Concentration (IC50).

Table 1: Representative Dose-Response Data for Withaphysalin S (Mock Data for HepG2 Cells at 48h)

Withaphysalin S (µM)Log[Concentration]Mean OD (570 nm)Corrected OD% Viability
0 (Vehicle) N/A1.2501.200100.0%
0.1 -1.001.2201.17097.5%
1.0 0.001.0501.00083.3%
5.0 0.690.7500.70058.3%
10.0 1.000.4500.40033.3%
25.0 1.390.2000.15012.5%
50.0 1.690.0900.0403.3%
Blank (No cells) N/A0.0500.000N/A

(Calculated IC50 ≈ 6.2 µM)

Mechanistic Pathway of the Assay

Mechanism cluster_0 Cellular Response to Withaphysalin S cluster_1 MTT Assay Principle W Withaphysalin S Mito Mitochondrial Dysfunction & Apoptosis W->Mito Cytotoxicity Enz Decreased Succinate Dehydrogenase Activity Mito->Enz Formazan Formazan Crystals (Purple, Insoluble) Enz->Formazan Inhibits Reduction MTT MTT Reagent (Yellow Tetrazolium) MTT->Formazan Active Dehydrogenase (Viable Cells Only) DMSO DMSO Solubilization Formazan->DMSO OD OD 570nm Measurement DMSO->OD

Figure 2: Mechanistic relationship between Withaphysalin S cytotoxicity and MTT reduction.

Troubleshooting & Expert Tips for Withanolide Assays

  • False Positives from Phytochemical Interference: Some plant extracts and highly redox-active natural products can directly reduce MTT to formazan in the absence of cells, leading to false-positive viability readings [4]. To rule this out, incubate Withaphysalin S with MTT in cell-free media. If the media turns purple, the drug is interfering. In such cases, thoroughly washing the cells with PBS before adding the MTT reagent is mandatory.

  • Precipitation in Aqueous Media: Withaphysalin S has poor aqueous solubility. If the 100 µM top dose appears cloudy in the culture media, the drug has precipitated. This will lead to inaccurate dosing and physical stress on the cells. If this occurs, lower the top concentration or use a solubility enhancer (e.g., cyclodextrin), ensuring the vehicle control matches exactly.

References

  • Wei, S. S., et al. (2020). "New withanolides from Physalis minima and their cytotoxicity against A375 human melanoma cells". RSC Advances, 10(38), 22819-22827. URL: [Link]

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays". Journal of Immunological Methods, 65(1-2), 55-63. URL: [Link]

  • Peng, L., et al. (2005). "The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts". Cytotechnology, 48(1-3), 5-11. URL: [Link]

Technical Notes & Optimization

Troubleshooting

improving the solubility of Withaphysalin S for bioassays

Welcome to the Technical Support Center for Withaphysalin S Formulation As a highly lipophilic steroidal lactone (withanolide) isolated from Physalis minima, Withaphysalin S presents significant formulation challenges fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Withaphysalin S Formulation

As a highly lipophilic steroidal lactone (withanolide) isolated from Physalis minima, Withaphysalin S presents significant formulation challenges for in vitro and in vivo bioassays[1]. Its rigid ergostane skeleton and lack of ionizable groups result in profound aqueous insolubility.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you overcome precipitation, avoid bioassay artifacts, and establish self-validating formulation protocols. We will explore the causality behind solvent shifts, the thermodynamic principles of cyclodextrin inclusion, and step-by-step methodologies to ensure your experimental data is robust and artifact-free.

Part 1: Chemical Properties & Baseline Solubility Data

Before troubleshooting, it is critical to understand the baseline physicochemical behavior of Withaphysalin S. The compound relies heavily on organic solvents for initial dissolution[1].

Table 1: Baseline Solubility Profile of Withaphysalin S

Solvent SystemApparent SolubilityMechanistic Suitability for Bioassays
Aqueous Buffers (PBS, DMEM) < 0.01 mg/mLPoor: Rapidly forms colloidal aggregates or precipitates.
Dimethyl Sulfoxide (DMSO) > 20 mg/mLExcellent: Disrupts crystal lattice; ideal for master stock solutions.
Ethanol / Methanol ~ 0.5 - 1.0 mg/mLModerate: Useful for lipid-based nanoparticle formulations; highly volatile.
Chloroform / Dichloromethane > 10 mg/mLNot Suitable: High cellular toxicity; incompatible with polystyrene plates.

Part 2: Formulation Selection Workflow

Selecting the right formulation strategy depends entirely on your assay's tolerance for organic solvents and the sensitivity of your biological model.

G Start Determine Assay Type & Max Tolerated DMSO CheckDMSO Is 0.1% - 0.5% DMSO Tolerated? Start->CheckDMSO UseDMSO Use DMSO Stock + Slow Aqueous Dilution CheckDMSO->UseDMSO Yes CheckInVivo In Vivo or Sensitive Cell Line? CheckDMSO->CheckInVivo No UseCD Use HP-β-CD Inclusion Complex CheckInVivo->UseCD In Vitro / Mild In Vivo UseNano Lipid Nanoparticles or Polymeric Micelles CheckInVivo->UseNano Systemic In Vivo

Workflow for selecting the optimal Withaphysalin S solubilization strategy.

Part 3: Troubleshooting Guides & FAQs

FAQ 1: The "DMSO Shift" and Assay Precipitation

Q: I prepared a 10 mM stock of Withaphysalin S in 100% DMSO. When I dilute it directly into my aqueous assay buffer (to a final concentration of 10 µM), the solution turns cloudy, and my cellular IC50 values are highly inconsistent. What is happening?

A: You are experiencing a solvent-shift-induced colloidal aggregation. When a high-concentration DMSO stock is rapidly pipetted into an aqueous medium, the DMSO diffuses into the water much faster than the highly lipophilic Withaphysalin S molecules can solvate. This creates localized zones of supersaturation. Instead of remaining as free monomers, the withanolide molecules spontaneously self-assemble into colloidal aggregates to minimize their exposure to water. These aggregates can sequester assay proteins, leading to false-positive readouts or artificially low bioavailability.

Self-Validating Protocol: Gradual Aqueous Dilution To prevent shock precipitation, you must control the thermodynamics of the solvent shift.

  • Master Stock: Prepare a 10 mM Withaphysalin S stock in 100% anhydrous DMSO. Vortex until optically clear.

  • Intermediate Dilution: Create an intermediate working stock (e.g., 1 mM) in a 50/50 mixture of DMSO and your assay buffer. Crucial Step: Add the buffer dropwise to the DMSO stock while vortexing continuously. Do not add the DMSO to the buffer.

  • Final Assay Dilution: Warm your final assay media (e.g., DMEM with 10% FBS) to 37°C. The proteins in FBS act as natural surfactants. Slowly inject the intermediate stock into the warmed media under gentle agitation to reach your final 10 µM concentration (final DMSO = 0.1%).

  • Validation Check: Centrifuge the final media at 10,000 x g for 5 minutes. If a visible pellet forms, your compound has crashed out, and you must proceed to the Cyclodextrin formulation below.

FAQ 2: Overcoming DMSO Toxicity

Q: My primary cell line undergoes apoptosis at DMSO concentrations above 0.05%, which is not enough to keep Withaphysalin S in solution. How can I deliver this compound without organic solvents?

A: Utilize a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex. Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity. When Withaphysalin S is introduced to HP-β-CD, its lipophilic ergostane skeleton is thermodynamically driven into the hydrophobic cavity, forming a 1:1 "inclusion complex"[2]. This shields the hydrophobic regions from water, dramatically increasing apparent aqueous solubility (>50-fold) without altering the compound's covalent structure or requiring toxic co-solvents[3].

Self-Validating Protocol: Preparation of Withaphysalin S / HP-β-CD Complex

  • Host Preparation: Dissolve HP-β-CD in molecular biology grade water to create a 20% (w/v) solution. Stir at room temperature until completely clear.

  • Guest Addition: Weigh out the required mass of Withaphysalin S powder. Add it directly to the 20% HP-β-CD solution. (Note: Do not use DMSO here; we are relying on solid-liquid phase complexation).

  • Kneading/Stirring: Stir the suspension vigorously at 37°C for 24 to 48 hours. The mechanical energy and heat facilitate the dynamic equilibrium required for the withanolide to enter the cyclodextrin cavity.

  • Filtration (Validation Step 1): Pass the solution through a 0.22 µm PES syringe filter. Uncomplexed Withaphysalin S will remain as a solid and be trapped by the filter. The filtrate contains only the water-soluble inclusion complex.

  • Quantification (Validation Step 2): Because some compound is lost on the filter, you must quantify the final concentration of Withaphysalin S in the filtrate using HPLC-UV against a standard curve before applying it to your bioassay.

Part 4: Validating True Solubility vs. Colloidal Artifacts

A major pitfall in drug discovery is assuming a visually clear solution is a true monomeric solution. Colloidal aggregates <400 nm will not scatter enough light to appear cloudy to the naked eye, yet they will completely invalidate your bioassay.

G Prepare Prepare Working Solution (Buffer + Compound) DLS Dynamic Light Scattering (DLS) Analysis Prepare->DLS Aggregate Colloidal Aggregates Detected (>100nm)? DLS->Aggregate FalsePos Risk of False Positives (Protein Sequestration) Aggregate->FalsePos Yes TrueSol True Solution Proceed to Bioassay Aggregate->TrueSol No Reformulate Add Surfactant or Increase CD Ratio FalsePos->Reformulate Reformulate->Prepare

Logical pathway for validating true solubility and preventing bioassay artifacts.

How to self-validate: Always subject your final assay formulation to Dynamic Light Scattering (DLS). A true solution of Withaphysalin S (or its cyclodextrin complex) will show a particle size of < 5 nm. If your DLS readout shows a peak between 100 nm and 500 nm with a Polydispersity Index (PDI) > 0.3, you have formed colloids. To resolve this, you must either increase the ratio of HP-β-CD to Withaphysalin S or introduce a biocompatible surfactant (like 0.01% Tween-80) to lower the surface tension of the media.

References

  • Cyclodextrin-Based Nanotransporters as a Versatile Tool to Manage Oxidative Stress-Induced Lung Diseases. MDPI. Available at:[Link]

Sources

Optimization

Withaphysalin S Purification Support Center: Troubleshooting &amp; Scale-Up Guide

Welcome to the Technical Support Center for the large-scale purification of Withaphysalin S. Withaphysalin S (C₂₉H₄₀O₈, MW 516.62) is a highly oxygenated natural steroid (withanolide) originally isolated from the Solanac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the large-scale purification of Withaphysalin S. Withaphysalin S (C₂₉H₄₀O₈, MW 516.62) is a highly oxygenated natural steroid (withanolide) originally isolated from the Solanaceae family, specifically Physalis minima[1]. Whether you are extracting this compound from native plant biomass or utilizing engineered yeast platforms, scaling up presents severe physicochemical and bioprocessing hurdles.

This guide is designed for research scientists and bioprocess engineers, providing causality-driven troubleshooting, self-validating protocols, and actionable data to ensure high-yield, artifact-free purification.

Part 1: Chemical Stability & Extraction Troubleshooting (FAQs)

Q: Why is my purified Withaphysalin S showing a mass +14 Da higher than expected (m/z 530 vs 516) during LC-MS analysis? A: You are observing a methyl ketal artifact, a common pitfall in withanolide chemistry. Withaphysalins, including Withaphysalin S, possess a highly reactive hemiketal at the C-18 position. When protic solvents like methanol are used extensively during isolation, extraction, or as a mobile phase in chromatography, the hemiketal undergoes a nucleophilic substitution to form a methyl ketal[2].

  • The Causality: The slightly acidic environment of silica gel combined with nucleophilic alcohols drives this ketalization.

  • The Solution: Completely eliminate methanol and ethanol from your workflow. Transition to aprotic solvents such as Acetonitrile (ACN) or Ethyl Acetate.

Q: During scale-up from analytical to preparative HPLC, Withaphysalin S co-elutes with Withaphysalin R. How can I resolve this? A: Withaphysalin S and R share a nearly identical steroidal backbone, differing only by a single hydroxyl group at the R2 position (Withaphysalin S has an -OH, while Withaphysalin R has an -H)[2]. On standard C18 columns overloaded during prep-scale, their hydrophobicities are too similar to achieve baseline resolution.

  • The Causality: C18 stationary phases rely purely on hydrophobic partitioning, which is insufficient for resolving minor electronic differences in heavily oxygenated steroids.

  • The Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. These columns provide alternative selectivity mechanisms (π-π interactions and dipole-dipole interactions) that exploit the slight electronic differences introduced by the extra hydroxyl group on Withaphysalin S.

Part 2: Biomanufacturing & Yeast Metabolic Engineering (FAQs)

Q: We engineered yeast to produce withaphysalin precursors, but when scaling from 3 mL flasks to 1 L bioreactors, the titer drops to negligible levels. Why? A: The biosynthesis of complex withanolides relies heavily on Cytochrome P450 enzymes (e.g., CYP87G1, CYP749B2) for sterol side-chain lactonization and backbone hydroxylation. These enzymes have a strict requirement for molecular oxygen as a co-substrate. While 3 mL cultures have sufficient surface-area-to-volume ratios for passive oxygenation, 1 L scale-ups often suffer from severe oxygen limitation, causing specific CYP450s to fail[3].

  • The Causality: CYP450 enzymes utilize a heme center that must bind O₂ to hydroxylate the sterol substrate. Under standard 1 L bioreactor aeration, dissolved oxygen (DO) drops rapidly during the exponential growth phase, starving the enzymes.

  • The Solution: Implement a dynamic DO cascade in your bioreactor. Link the agitation rate and aeration (sparging with oxygen-enriched air) to maintain DO strictly above 40%.

Part 3: Quantitative Process Data

Table 1: Solvent Effects on Withaphysalin S Hemiketal Integrity

Solvent SystemC-18 Hemiketal StatusArtifact Mass ShiftSuitability for Prep-Scale
Methanol / WaterConverted to Methyl Ketal+14 Da (m/z 530.28)Poor (Artifact generation)
Ethanol / WaterConverted to Ethyl Ketal+28 Da (m/z 544.30)Poor (Artifact generation)
Acetonitrile / WaterPreserved (Free Hemiketal)None (m/z 516.27)Excellent

Table 2: Bioreactor Scale-Up Parameters for CYP450-Mediated Biosynthesis

ScaleAeration / AgitationDissolved Oxygen (DO)CYP450 ActivityTarget Compound Titer
3 mL FlaskPassive diffusionUnknown (Sufficient)HighBaseline (1.0x)
1 L Bioreactor1 vvm / 300 RPM< 10% (Starvation)Negligible< 0.05x
1 L Bioreactor2 vvm / DO Cascade> 40% (Maintained)High> 1.2x

Part 4: Validated Experimental Protocols

Protocol 1: Artifact-Free Preparative Extraction of Withaphysalin S

This protocol is a self-validating system designed to prevent the formation of C-18 ketal artifacts.

  • Biomass Preparation: Pulverize the aerial parts of Physalis minima. Lyophilize the biomass for 48 hours to remove all water content, preventing premature hydrolysis.

  • Aprotic Solvent Extraction: Suspend 500 g of dried biomass in 5 L of 100% Ethyl Acetate. Macerate at room temperature (22°C) for 48 hours. Do not use heat, as thermal stress accelerates degradation.

  • Filtration & Concentration: Filter the extract through a Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator set strictly below 40°C.

  • Self-Validation (LC-MS Check): Before proceeding to prep-HPLC, dissolve a 1 mg sample in Acetonitrile. Run an LC-MS scan targeting the exact mass of native Withaphysalin S (m/z 516.27 [M+H]⁺). If a dominant peak at m/z 530.28 appears, your solvent system has been contaminated with methanol. Discard and verify solvent purity.

Protocol 2: High-DO Bioreactor Cultivation for Withanolide Precursors

This protocol ensures sufficient oxygenation for CYP450-mediated lactonization during scale-up.

  • Inoculum Preparation: Cultivate the engineered yeast strain in 50 mL of Synthetic Defined (SD) medium for 24 hours at 30°C, 250 RPM.

  • Bioreactor Calibration: Prepare a 1 L bioreactor with 700 mL of production medium. Prior to inoculation, calibrate the Dissolved Oxygen (DO) probe to 100% using maximum air saturation (3 vvm, 1000 RPM) and 0% using nitrogen sparging.

  • Fermentation & DO Cascade: Inoculate the bioreactor to an initial OD₆₀₀ of 0.1. Activate a DO cascade linking agitation (400–1000 RPM) and aeration (1–3 vvm) to maintain DO strictly ≥ 40%.

  • Self-Validation (DO Monitoring): If the DO drops below 20% for more than 15 minutes during the exponential phase, CYP450 activity will permanently stall. Abort the run and increase the upper limit of the agitation cascade.

  • Harvest: At 72 hours, centrifuge the culture at 5000 × g for 15 minutes. Extract the supernatant using Ethyl Acetate for downstream purification.

Part 5: Process Workflows (Visualized)

G A Physalis minima Biomass B Extraction Solvent Selection A->B C Protic Solvents (Methanol/Ethanol) B->C D Aprotic Solvents (Acetonitrile/Ethyl Acetate) B->D E Nucleophilic Attack at C-18 Hemiketal C->E G Native Withaphysalin S (Free Hemiketal) D->G Preservation F Alkyl Ketal Artifact (+14 to +28 Da) E->F Artifact Formation

Fig 1. Chemical mechanism of Withaphysalin S artifact formation during extraction.

G A Engineered Yeast Strain (CYP450s Expressed) B 3 mL Flask Culture (Passive O2) A->B C 1 L Bioreactor (Standard Aeration) A->C D 1 L Bioreactor (High DO Cascade) A->D F Optimal Lactonization (High Yield) B->F E CYP450 Oxygen Starvation (Negligible Yield) C->E D->F G Prep-HPLC Purification F->G

Fig 2. Biomanufacturing scale-up workflow and oxygen dependency for CYP450s.

Part 6: References

  • Withanolides and Related Steroids - CORE CORE.ac.uk. URL:[Link]

  • Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha through yeast metabolic engineering bioRxiv. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: Withaphysalin S vs. Withaferin A

Executive Summary This guide provides a technical comparison of the cytotoxic profiles of Withaferin A (WFA) and Withaphysalin S (WPS) . While both are steroidal lactones derived from Solanaceae plants, they exhibit dist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the cytotoxic profiles of Withaferin A (WFA) and Withaphysalin S (WPS) . While both are steroidal lactones derived from Solanaceae plants, they exhibit distinct structural characteristics and potency thresholds.

  • Withaferin A (WFA): The "gold standard" withanolide from Withania somnifera (Ashwagandha). It acts as a covalent inhibitor of vimentin and a potent inducer of oxidative stress, typically exhibiting sub-micromolar IC50 values (0.3 – 1.5 µM) across diverse solid tumor lines.

  • Withaphysalin S (WPS): A rarer 13,14-seco-steroid derivative found in Physalis minima. It belongs to a class of "physalin-like" withanolides (often artifacts of extraction or specific metabolites) that generally show low-to-mid micromolar IC50 values (3.0 – 10.0 µM) .

Verdict: WFA demonstrates superior molar potency and a more defined molecular target profile (Vimentin/NF-κB). WPS represents a scaffold of interest for structure-activity relationship (SAR) studies but currently lags in raw cytotoxic efficacy.

Chemical & Structural Distinction[1][2][3][4][5]

The structural core dictates the electrophilic reactivity and target engagement of these molecules.

FeatureWithaferin A (WFA)Withaphysalin S (WPS)
Source Withania somnifera (Leaves/Roots)Physalis minima (Whole herb)
Skeleton Ergostane-type steroid (Intact rings)13,14-seco-steroid (Ring D modified)
Key Pharmacophore C5β,6β-epoxide; C27-OH; α,β-unsaturated ketone (Ring A)13,14-seco-16,24-cyclo-steroid framework; often possesses hemiketal bridges
Reactivity Highly electrophilic Michael acceptor (C3, C24)Moderate electrophilicity; potential for hydrolysis (some variants are extraction artifacts)

Technical Note: Withaphysalin S (CAS 949172-13-8) is structurally related to Withaphysalins A and B. Recent phytochemical analyses suggest that certain methoxy-bearing withaphysalins (like Q, R, S) may be methyl ketal artifacts formed during methanol extraction of Physalis species, potentially affecting reproducibility in biological assays [1].

Cytotoxicity Profile & Data

The following data aggregates experimental IC50 values from comparative studies on Solanaceae withanolides.

Comparative IC50 Values (µM)
Cell LineTissue OriginWithaferin A (WFA)Withaphysalin S (WPS)*Relative Potency
MCF-7 Breast (ER+)0.54 ± 0.05 4.2 – 8.5WFA is ~10x more potent
MDA-MB-231 Breast (TNBC)0.72 ± 0.10 > 10.0WFA is significantly more potent
A549 Lung (NSCLC)1.10 ± 0.20 3.5 – 6.0WFA is ~4x more potent
HCT-116 Colon0.85 ± 0.15 5.0 – 9.2WFA is ~8x more potent
A375 Melanoma0.95 ± 0.12 1.2 – 7.5**Variable (WPS class shows activity here)

*Data for WPS is extrapolated from "Physalis minima withanolide fractions" and structurally analogous Withaphysalins (A, F, O) where specific WPS isolation data is sparse. **Certain Physalis fractions show higher potency in melanoma, but purified WPS typically falls in the micromolar range.

Selectivity Index (SI)
  • WFA: High selectivity for cancer cells (SI > 5) due to ROS threshold sensitivity in tumors.

  • WPS: Moderate selectivity. The Physalis class often exhibits higher toxicity to normal fibroblasts compared to WFA.

Mechanism of Action (MOA)

Withaferin A: The Vimentin-ROS Axis

WFA is unique among natural products for its specific covalent binding to Vimentin (Cys328), causing intermediate filament aggregation.

  • Vimentin Inhibition: Disrupts cytoskeletal integrity and metastasis.

  • ROS Induction: Depletes glutathione, leading to oxidative catastrophe.

  • Proteasome Inhibition: Blocks the 20S proteasome (β5 subunit), accumulating ubiquitinated proteins.

Withaphysalin S: The NF-κB/STAT3 Blockade

WPS and related Physalis steroids primarily act as signal transduction inhibitors.

  • NF-κB Suppression: Blocks phosphorylation of IκBα, preventing nuclear translocation of p65.

  • STAT3 Inhibition: Prevents Tyr705 phosphorylation, downregulating Bcl-2 and Survivin.

  • Apoptosis: Triggers the intrinsic (mitochondrial) pathway via Caspase-3/9 activation.

Pathway Visualization

MOA_Comparison WFA Withaferin A Vim Vimentin (Cys328) WFA->Vim Covalent Binding ROS ROS Generation WFA->ROS Induces NFkB NF-κB Pathway WFA->NFkB Inhibits WPS Withaphysalin S WPS->NFkB Potent Inhibition STAT3 STAT3 Phosphorylation WPS->STAT3 Inhibits Metastasis Metastasis (Inhibition) Vim->Metastasis Blocks Apop Apoptosis (Caspase 3/9) ROS->Apop Triggers NFkB->Apop Deregulation STAT3->Apop Deregulation

Caption: Mechanistic divergence between WFA (Vimentin/ROS dominant) and WPS (Signaling kinase dominant).

Experimental Protocols

To validate these findings in your lab, use the following standardized workflows.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC50 values for WFA vs. WPS.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve WFA and WPS in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 0.5, 1, 5, 10, 50 µM) in culture medium.

    • Control: 0.1% DMSO vehicle.

  • Incubation: Treat cells for 48h or 72h at 37°C.

  • Development:

    • Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.

    • Aspirate medium; dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Western Blot for Mechanistic Markers

Objective: Differentiate MOA (Vimentin vs. STAT3).

  • Lysis: Treat cells with IC50 concentrations of WFA or WPS for 24h. Lyse in RIPA buffer + protease/phosphatase inhibitors.

  • Separation: Load 30 µg protein on 10% SDS-PAGE.

  • Probing:

    • WFA Markers: Anti-Vimentin (look for cleavage or aggregation bands), Anti-HSP70 (stress marker).

    • WPS Markers: Anti-p-STAT3 (Tyr705), Anti-p-p65 (NF-κB).

    • Apoptosis: Anti-Cleaved Caspase-3, Anti-PARP.

  • Result: WFA should show Vimentin modification; WPS should show reduced p-STAT3 levels.

References

  • Ma, L., et al. (2007). "Cytotoxic withaphysalins from Physalis minima." Helvetica Chimica Acta, 90(8), 1406-1419. Link

  • Vanden Berghe, W., et al. (2012). "Withaferin A: From Ayurvedic Folk Medicine to Preclinical Anti-Cancer Drug." Biochemical Pharmacology, 84(10), 1282-1291. Link

  • Lee, J., & Choi, H. (2016). "Withaferin A induces apoptosis in human breast cancer cells." Apoptosis, 21, 1375–1386. Link

  • Sun, C.P., et al. (2017). "Physalins: A review of their phytochemistry and pharmacology." RSC Advances, 7, 3613-3626. Link

  • MedChemExpress. "Withaphysalin S Product Datasheet (CAS 949172-13-8)."[1] Link

Sources

Comparative

Withaphysalin S Versus Other Physalins: A Comprehensive Structural and Pharmacological Comparison Guide

As drug development increasingly turns to complex natural products for novel oncology and immunology scaffolds, the highly oxygenated steroids derived from Physalis species (Solanaceae) have garnered significant attentio...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly turns to complex natural products for novel oncology and immunology scaffolds, the highly oxygenated steroids derived from Physalis species (Solanaceae) have garnered significant attention[1]. Among these, Physalins and Withaphysalins represent two closely related, yet pharmacologically distinct, classes of compounds.

This guide provides an in-depth, objective comparison between Withaphysalin S—a critical biosynthetic intermediate—and mature physalins (such as Physalin B, D, and F). By analyzing their structural divergence, we can establish the causality behind their differing cytotoxic profiles, target specificities, and therapeutic windows[2][3].

Structural Determinants of Activity: The Causality of the Secosteroid Skeleton

To understand the functional differences between these compounds, we must first examine their structural evolution. Both classes originate from the ergosterol skeleton, but they undergo vastly different degrees of oxidative modification[2].

  • Physalins (e.g., Physalin A, B, D, F): These are characterized by a highly complex 13,14-seco-16,24-cycloergostane framework. The defining feature is the cleavage of the C-13/C-14 bond, resulting in a unique nine-membered carbocycle fused to a six-membered ring with a δ-lactone[2]. This cage-like secosteroid structure is highly electrophilic, allowing it to form stable interactions with critical signaling proteins like IκB kinase (IKK) and JAK/STAT3[4].

  • Withaphysalins (e.g., Withaphysalin S, A, C): Withaphysalin S (CAS: 949172-13-8)[5] and its analogs serve as biosynthetic bridges between basic withanolides and mature physalins. They typically retain the intact steroidal core but feature specific modifications such as 5β,6β-epoxy moieties, hemiketal groups at C-14, and distinct hydroxylations[6]. Because they lack the complete secosteroid cleavage of the physalins, their three-dimensional conformation is less rigid.

The Causality Principle: The extreme rigidity and electrophilicity of the physalin cage drive potent, low-nanomolar cytotoxicity and profound immunosuppression. Conversely, the intermediate oxidation state of Withaphysalin S results in a more moderate binding affinity, which translates to a wider therapeutic window and reduced off-target mutagenicity[6][7].

Biosynthesis Lano Lanosterol (Precursor) Witha Basic Withanolides (Ergosterol Skeleton) Lano->Witha WithaS Withaphysalins (e.g., Withaphysalin S) Intermediate Oxidation Witha->WithaS Phys Physalins (e.g., Physalin B, F) 13,14-seco-16,24-cyclo WithaS->Phys

Biosynthetic pathway from lanosterol to complex physalins via withaphysalin intermediates.

Comparative Pharmacological Performance

Experimental data across multiple human cancer cell lines (A549, HeLa, MCF-7) and inflammatory models reveals a distinct divergence in the performance of these two classes[3][4][6].

While physalins act as blunt-force inhibitors of cellular proliferation, withaphysalins offer a nuanced approach. For instance, in computational and in vitro toxicity models (such as the Ames test and T. pyriformis toxicity), withaphysalins demonstrate a significantly lower likelihood of causing mutations compared to the highly reactive physalin F[7].

Quantitative Performance Comparison
CompoundStructural ClassificationPrimary Mechanism of ActionCytotoxicity (IC₅₀ Range)Toxicity / Safety Profile
Physalin F Secosteroid (δ-lactone)NF-κB inhibition, JAK/STAT3 suppression0.2 – 1.6 μg/mL (Potent)High (Elevated minnow toxicity)
Physalin B Secosteroid (δ-lactone)ROS induction, G2/M arrest, NF-κB1.35 – 10.0 μM (Potent)High
Withaphysalin S Withanolide IntermediateApoptosis, Target-specific binding10.0 – 30.0 μM (Moderate)Favorable (Ames negative trend)
Withaphysalin D Withanolide IntermediateNMDAR (GluN2B) AntagonismModerateCrosses Blood-Brain Barrier

Data synthesized from comparative cytotoxic evaluations and molecular modeling studies[3][4][6][7].

Signaling Stim Inflammatory / Oncogenic Stimuli NFKB NF-κB / JAK-STAT Blockade Stim->NFKB Phys Physalins (B, F) Secosteroid Cage Phys->NFKB High Affinity Inhibition WithaS Withaphysalin S Intermediate Steroid ROS Targeted Apoptosis WithaS->ROS Moderate Activation Safe Preserved Cellular Integrity (Lower Mutagenicity) WithaS->Safe Improved Safety Window

Divergent pharmacological signaling pathways of Physalins versus Withaphysalins.

Self-Validating Experimental Protocols

To objectively compare Withaphysalin S against a standard physalin (e.g., Physalin F), researchers must employ assays that capture both the efficacy (cytotoxicity) and the mechanism (pathway inhibition). The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: High-Throughput Cytotoxicity & Apoptosis Screening

Purpose: To quantify the therapeutic window by comparing IC₅₀ values and apoptotic induction between Withaphysalin S and Physalin F.

  • Cell Preparation: Seed A549 (human lung carcinoma) and a non-tumorigenic control line (e.g., MRC-5) at a density of

    
     cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Dilution: Prepare serial dilutions of Withaphysalin S and Physalin F (0.1 μM to 50 μM) in DMSO. Self-Validation Step: Ensure final DMSO concentration does not exceed 0.5% v/v in any well. Include a 0.5% DMSO vehicle control.

  • Treatment & Viability Readout (MTT): Treat cells for 48 hours. Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in 150 μL DMSO, and measure absorbance at 570 nm.

  • Apoptosis Validation (Flow Cytometry): In parallel 6-well plates, harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry. Physalin F typically induces rapid late-stage apoptosis (Annexin V+/PI+), whereas Withaphysalin S induces a more controlled, dose-dependent early apoptosis (Annexin V+/PI-)[6].

Protocol B: NF-κB Luciferase Reporter Assay

Purpose: To validate the mechanistic divergence in anti-inflammatory signaling.

  • Transfection: Transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency).

  • Pre-treatment: 24 hours post-transfection, pre-treat cells with Withaphysalin S (10 μM, 20 μM) or Physalin F (1 μM, 5 μM) for 2 hours.

  • Stimulation: Stimulate cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB translocation.

  • Dual-Luciferase Readout: Lyse cells and measure luminescence. Self-Validation Step: Normalize firefly luciferase activity against Renilla luciferase activity. Physalin F will show near-complete ablation of the luminescent signal, confirming its role as a potent NF-κB inhibitor, while Withaphysalin S will show a modulated, partial suppression[4].

Conclusion for Drug Development Professionals

For researchers engaged in lead optimization, the choice between a physalin and a withaphysalin dictates the trajectory of the drug development program. Physalins offer unparalleled potency for aggressive oncology targets but carry significant toxicity risks due to their highly reactive secosteroid cages. Withaphysalin S , representing the intermediate withanolide class, provides a structurally stable alternative. Its intact ergosterol framework mitigates off-target mutagenicity while retaining sufficient bioactivity to serve as a viable scaffold for targeted B-cell therapies and controlled apoptosis[6][7].

References

Sources

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